5-Methoxy-DL-tryptophan
Description
Structure
2D Structure
3D Structure
Propriétés
IUPAC Name |
2-amino-3-(5-methoxy-1H-indol-3-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3/c1-17-8-2-3-11-9(5-8)7(6-14-11)4-10(13)12(15)16/h2-3,5-6,10,14H,4,13H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVNPSKDDJARYKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC=C2CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50862973 | |
| Record name | 5-Methoxytryptophan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50862973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28052-84-8 | |
| Record name | 5-Methoxy-DL-tryptophan | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28052-84-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | DL-5-Methoxytryptophan | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028052848 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Methoxytryptophan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50862973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DL-5-methoxytryptophan | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.349 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 5-Methoxy-DL-tryptophan: Synthesis and Characterization
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 5-Methoxy-DL-tryptophan, a derivative of the essential amino acid tryptophan. This document details its synthesis via both chemical and enzymatic routes, outlines its key characterization parameters, and touches upon its biological significance. The information is presented to support research, development, and application of this compound in various scientific fields.
Introduction
This compound is a compound of growing interest in the scientific community. As a metabolite of tryptophan, it has been implicated in various physiological processes and has demonstrated potential therapeutic effects, including anti-inflammatory and anti-fibrotic activities.[1] A thorough understanding of its synthesis and physical properties is crucial for its application in research and drug development.
Synthesis of this compound
The synthesis of this compound can be achieved through both classical chemical methods and biocatalytic enzymatic approaches.
Chemical Synthesis: The Marchant and Harvey Method
A well-established chemical synthesis for 5-methoxytryptophan was reported by Marchant and Harvey in 1951.[2][3] The general workflow for this synthesis is outlined below.
Caption: Chemical Synthesis Workflow of this compound.
Experimental Protocol:
Step 1: Synthesis of 5-Methoxyindole-3-aldehyde [3]
-
In a flask equipped with a reflux condenser and stirrer, dissolve 20 g of 5-methoxyindole in 400 ml of 96% ethanol.
-
Add 250 g of chloroform.
-
While stirring and heating under reflux, slowly add a solution of 350 g of potassium hydroxide in 400 ml of water over 4-6 hours, maintaining gentle reflux.
-
Continue stirring for an additional 2 hours and then let the mixture stand overnight.
-
Filter to remove potassium chloride and then steam distill the solution to recover unreacted 5-methoxyindole.
-
The desired 5-methoxyindole-3-aldehyde will be present in the remaining solution and can be isolated and purified.
Step 2: Synthesis of 5-(5-Methoxyindole-3-ylmethylene)hydantoin [3]
-
Condense the 5-methoxyindole-3-aldehyde with hydantoin.
-
This reaction is carried out in boiling piperidine.
-
The resulting product, 5-(5-methoxyindole-3-ylmethylene)hydantoin, can be obtained in good yield.
Step 3: Synthesis of this compound [3]
-
The reduction and hydrolysis of the indolylmethylenehydantoin intermediate can be performed in a single step.
-
Use an ammonium sulfide solution and ammonia solution at 100°C.
-
The final product, this compound, will precipitate and can be purified from organic and inorganic impurities.
Enzymatic Synthesis
A biocatalytic route to this compound can be achieved using the enzyme tryptophan synthase (TrpB). This method offers high stereoselectivity, yielding the L-enantiomer.
Caption: Enzymatic Synthesis of 5-Methoxy-L-tryptophan.
Experimental Protocol (General):
-
Enzyme Preparation: Obtain or express and purify tryptophan synthase (TrpB) from a suitable source, such as Escherichia coli.[4]
-
Reaction Mixture: Prepare a buffered solution (e.g., Tris-HCl, pH 8.0) containing L-serine, 5-methoxyindole, and the cofactor pyridoxal phosphate (PLP).
-
Enzymatic Reaction: Add the purified tryptophan synthase to the reaction mixture. Incubate the reaction at an optimal temperature (e.g., 37°C) for a sufficient period to allow for conversion.
-
Reaction Monitoring: Monitor the progress of the reaction by techniques such as HPLC to determine the formation of 5-methoxytryptophan.
-
Purification: Once the reaction is complete, the enzyme can be removed (e.g., by heat denaturation and centrifugation if using a thermostable enzyme, or by other purification techniques). The product, 5-Methoxy-L-tryptophan, can then be purified from the reaction mixture using methods like ion-exchange chromatography or crystallization.
Characterization of this compound
Thorough characterization is essential to confirm the identity and purity of the synthesized this compound.
Physical and Chemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₄N₂O₃ | [1] |
| Molecular Weight | 234.25 g/mol | [1] |
| Appearance | White to light beige crystalline solid | [1] |
| Melting Point | 258-261 °C (decomposes) | [1] |
| Solubility | Soluble in DMSO and PBS (pH 7.2) at ~1 mg/mL | [5] |
Spectroscopic Data
| Technique | Key Observations |
| ¹H NMR | Characteristic peaks for the indole ring protons, the methoxy group, and the amino acid side chain protons. |
| ¹³C NMR | Resonances corresponding to the 12 carbon atoms in the molecule, including the indole ring, methoxy group, and the propanoic acid side chain. |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns can provide further structural information. |
| Infrared (IR) Spectroscopy | Absorption bands characteristic of the functional groups present, such as N-H and C=O stretching vibrations. |
Analytical Methods
High-Performance Liquid Chromatography (HPLC) is a common and effective method for the analysis and quantification of this compound.
General HPLC Protocol:
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate or formate) and an organic solvent (e.g., acetonitrile or methanol) is commonly employed.
-
Detection: UV detection at a wavelength where the indole chromophore absorbs (around 280 nm) is a standard method. Fluorescence detection can also be used for enhanced sensitivity.
Biological Significance and Signaling Pathways
This compound is not just a synthetic compound but also an endogenous metabolite of tryptophan. The biosynthetic pathway involves the enzymes tryptophan hydroxylase (TPH) and hydroxyindole-O-methyltransferase (HIOMT).[6]
Caption: Biosynthetic Pathway and Biological Role of 5-Methoxytryptophan.
Research has shown that 5-methoxytryptophan can exert anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.[1] Furthermore, it has been demonstrated to attenuate pulmonary fibrosis by downregulating signaling pathways such as TGF-β/SMAD3 and PI3K/AKT.[1] These findings highlight the potential of this compound as a lead compound for the development of novel therapeutics.
References
- 1. Endogenous tryptophan metabolite 5-Methoxytryptophan inhibits pulmonary fibrosis by downregulating the TGF-β/SMAD3 and PI3K/AKT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 395. The synthesis of 5- and 7-methoxytryptophan, and of some derivatives - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 3. 395. The synthesis of 5- and 7-methoxytryptophan, and of some derivatives - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 4. Engineering Improves Enzymatic Synthesis of L-Tryptophan by Tryptophan Synthase from Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 5-methoxytryptophan: an arsenal against vascular injury and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to the Biological Activity of 5-Methoxy-DL-tryptophan
This technical guide provides a comprehensive overview of the biological activities of this compound (5-MTP), an endogenous metabolite of tryptophan. The document details its mechanisms of action, summarizes quantitative data from key studies, outlines experimental protocols, and visualizes the core signaling pathways involved.
Core Biological Activities and Mechanisms of Action
This compound is a tryptophan metabolite with pleiotropic biological effects, positioning it as a molecule of significant interest for therapeutic development.[1][2][3] Its primary activities include anti-inflammatory, anti-fibrotic, anti-cancer, and vascular protective effects. These effects are largely mediated through the modulation of key signaling pathways, most notably the inhibition of the p38 Mitogen-Activated Protein Kinase (MAPK) pathway.[1][4]
Anti-inflammatory Effects
5-MTP demonstrates potent anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators.[5][6] It effectively reduces the lipopolysaccharide (LPS)-induced release of cytokines such as Interleukin-6 (IL-6), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-1 beta (IL-1β) in macrophages.[6] This action is primarily achieved by blocking the p38 MAPK signaling pathway, which subsequently inhibits the activation of the transcription factor NF-κB.[1] Furthermore, 5-MTP suppresses the expression of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory process.[2]
Anti-fibrotic Activity
Tissue fibrosis, characterized by excessive deposition of extracellular matrix proteins, is a pathological feature of many chronic diseases. 5-MTP has been shown to attenuate liver, kidney, cardiac, and pulmonary fibrosis.[1] The anti-fibrotic mechanism involves the inhibition of macrophage activation and the prevention of fibroblast and hepatic stellate cell differentiation into myofibroblasts, the primary cell type responsible for collagen deposition.[1][7]
Vascular Protective Effects
In the context of vascular injury, 5-MTP exhibits significant protective functions. It accelerates the recovery of the endothelium after injury and reduces intimal thickening.[8] This is accomplished through a dual mechanism: promoting the proliferation and migration of endothelial cells to restore the integrity of the vascular lining, while simultaneously inhibiting the proliferation and migration of vascular smooth muscle cells (VSMCs) into the intimal space.[8] These effects are also linked to the suppression of the p38 MAPK and NF-κB pathways in VSMCs.[8]
Anti-cancer Activity
5-MTP has emerged as a potential anti-cancer agent. It inhibits the growth of tumors and reduces metastasis in animal models.[2][6] The anti-neoplastic effects are attributed to its ability to inhibit cancer cell migration and invasion, at least in part by blocking COX-2 expression.[2] In colorectal cancer cells, 5-MTP has been shown to induce apoptosis and cell cycle arrest, with evidence suggesting the involvement of the PI3K/Akt/FoxO3a signaling pathway.[9]
Quantitative Data Summary
The following tables summarize the quantitative data from various in vitro and in vivo studies on the biological effects of this compound.
Table 1: In Vitro Studies
| Concentration | Cell Type | Experimental Model | Key Findings | Reference |
| 50 µM | RAW 264.7 Macrophages | LPS-induced inflammation | Reduced expression of COX-2, TNF-α, IL-1β, and IL-6 | [6] |
| 100 µM | Vascular Smooth Muscle Cells (VSMCs) | Pam3-induced inflammation | Blocked IL-6 elevation | [5] |
| 5, 25, 100 µM | HCT-116, HCT-15, SW480 (Colorectal Cancer Cells) | Cell proliferation and apoptosis assays | Inhibited cell proliferation, induced apoptosis and cell cycle arrest | [9] |
Table 2: In Vivo Studies
| Dosage | Animal Model | Disease Model | Key Findings | Reference |
| 23.4 mg/kg | Mouse | LPS-induced endotoxemia | Increased survival | [6] |
| 23.5 mg/kg (i.p., twice a week, 12-20 weeks) | ApoE-/- mice on a high-fat diet | Atherosclerosis and atherosclerotic calcification | Attenuated aortic arch staining | [5] |
| 100 mg/kg | Mouse | A549 xenograft tumor model | Reduced tumor growth and number of metastases | [2][6] |
| Not Specified | Mouse | Arterial denudation-induced intimal hyperplasia | Reduced intimal thickening by 40% after 4 weeks | [4][8] |
Signaling Pathways and Experimental Workflows
The biological activities of 5-MTP are underpinned by its interaction with specific signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways and a general experimental workflow.
Caption: 5-MTP inhibits the p38 MAPK pathway, blocking inflammation.
Caption: 5-MTP induces apoptosis via the PI3K/Akt/FoxO3a pathway.
Caption: Workflow for in vitro analysis of 5-MTP's biological effects.
Experimental Protocols
This section provides an overview of common experimental methodologies used to investigate the biological activities of this compound.
In Vitro Anti-inflammatory Assay in Macrophages
-
Cell Culture: RAW 264.7 macrophages are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Cells are pre-treated with 5-MTP (e.g., 50 µM) for a specified period (e.g., 1 hour) before stimulation with an inflammatory agent like lipopolysaccharide (LPS) (e.g., 100 ng/mL).
-
Incubation: The cells are incubated for a duration suitable for the endpoint being measured (e.g., 24 hours for cytokine release).
-
Cytokine Analysis: The cell culture supernatant is collected, and the concentrations of pro-inflammatory cytokines (IL-6, TNF-α, IL-1β) are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
-
Protein Expression Analysis: Cell lysates are prepared for Western blot analysis to determine the expression levels of proteins such as COX-2 and the phosphorylation status of p38 MAPK and NF-κB.
In Vivo Vascular Injury Model
-
Animal Model: Male C57BL/6 mice (8-10 weeks old) are used.
-
Surgical Procedure: A femoral artery denudation injury is induced using a guidewire.
-
Treatment: 5-MTP is administered to the mice, for example, via intraperitoneal injection.
-
Tissue Collection and Analysis: After a set period (e.g., 4 weeks), the injured femoral arteries are harvested, fixed, and embedded in paraffin.
-
Histological Analysis: Cross-sections of the artery are stained with hematoxylin and eosin (H&E) to visualize the neointima and media. The intima-to-media ratio is calculated to quantify the extent of intimal hyperplasia.
-
Immunohistochemistry: Staining for markers of cell proliferation (e.g., Ki67) and endothelial cells (e.g., CD31) can be performed to assess re-endothelialization and VSMC proliferation.
In Vitro Cancer Cell Proliferation and Apoptosis Assay
-
Cell Culture: Human colorectal cancer cell lines (e.g., HCT-116) are cultured in appropriate media.
-
Treatment: Cells are treated with varying concentrations of 5-MTP (e.g., 5, 25, 100 µM) for different time points (e.g., 24, 48, 72 hours).
-
Cell Proliferation Assay: Cell viability and proliferation are assessed using assays such as the Cell Counting Kit-8 (CCK-8) or colony formation assays.
-
Apoptosis Assay: Apoptosis is detected and quantified by flow cytometry after staining the cells with Annexin V and Propidium Iodide (PI).
-
Cell Cycle Analysis: Cells are fixed, stained with PI, and analyzed by flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).
Conclusion
This compound is an endogenous metabolite with a diverse and potent range of biological activities, including anti-inflammatory, anti-fibrotic, vascular protective, and anti-cancer effects. Its primary mechanism of action involves the inhibition of key inflammatory and proliferative signaling pathways, such as p38 MAPK. The data presented in this guide underscore the therapeutic potential of 5-MTP and provide a foundation for further research and development in various disease contexts.
References
- 1. Frontiers | Control of Tissue Fibrosis by 5-Methoxytryptophan, an Innate Anti-Inflammatory Metabolite [frontiersin.org]
- 2. 5-methoxyindole metabolites of L-tryptophan: control of COX-2 expression, inflammation and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. longdom.org [longdom.org]
- 4. A Novel Protective Function of 5-Methoxytryptophan in Vascular Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. caymanchem.com [caymanchem.com]
- 7. Mitochondrial interaction of fibrosis-protective 5-methoxy tryptophan enhances collagen uptake by macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tryptophan metabolite 5-methoxytryptophan ameliorates arterial denudation-induced intimal hyperplasia via opposing effects on vascular endothelial and smooth muscle cells | Aging [aging-us.com]
- 9. 5-methoxytryptophan induced apoptosis and PI3K/Akt/FoxO3a phosphorylation in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
The Endogenous Role of 5-Methoxy-DL-tryptophan: A Technical Guide for Researchers
An In-depth Whitepaper on the Biosynthesis, Physiological Functions, and Therapeutic Potential of an Emerging Endogenous Modulator.
Introduction
5-Methoxy-DL-tryptophan (5-MTP) is an endogenous metabolite of the essential amino acid L-tryptophan.[1][2] Historically overshadowed by other tryptophan derivatives like serotonin and melatonin, recent research has illuminated 5-MTP's significant role as a potent anti-inflammatory, anti-fibrotic, and vasoprotective molecule.[1][3][4] Produced by various cell types, including endothelial cells and fibroblasts, 5-MTP acts as a circulating factor that helps maintain inflammatory homeostasis.[2][5] Its levels are notably suppressed during systemic inflammation, such as in sepsis, and have been inversely correlated with the progression of chronic kidney disease and adverse outcomes after myocardial infarction.[1][3][6] This guide provides a comprehensive technical overview of the core aspects of 5-MTP, summarizing key data, experimental methodologies, and the signaling pathways it modulates, to support further research and drug development efforts in this promising area.
Biosynthesis and Metabolism
The primary pathway for endogenous 5-MTP synthesis is a two-step enzymatic process originating from L-tryptophan. This pathway shares enzymes with melatonin synthesis but diverges in a crucial decarboxylation step.[7]
-
Hydroxylation: The initial and rate-limiting step is the conversion of L-tryptophan to 5-hydroxytryptophan (5-HTP). This reaction is catalyzed by tryptophan hydroxylase-1 (TPH-1) in non-neuronal cells.[1][3]
-
O-Methylation: Subsequently, 5-HTP is converted to 5-MTP by hydroxyindole O-methyltransferase (HIOMT).[1][3][7]
This process occurs in various cells, including vascular endothelial cells, fibroblasts, and epithelial cells, which then release 5-MTP into the circulation.[2][8] Pro-inflammatory stimuli, such as lipopolysaccharide (LPS) and certain cytokines, can suppress this pathway by inhibiting the expression of TPH-1, leading to reduced 5-MTP levels during inflammatory states.[1][3]
Under conditions of pathogenic inflammation, 5-MTP can be degraded. The enzyme indoleamine 2,3-dioxygenase 1 (IDO1), which is upregulated by inflammatory signals, can convert 5-MTP into 5-methoxykynurenine, thereby diminishing its protective effects.[9]
Physiological Roles and Mechanisms of Action
5-MTP exerts a range of protective effects primarily through the modulation of inflammatory and fibrotic signaling pathways.
Anti-Inflammatory Activity
A key function of 5-MTP is its potent anti-inflammatory activity. It is an endothelium-derived molecule that blocks systemic inflammation.[5] 5-MTP suppresses the expression of pro-inflammatory mediators such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[5][10] It also inhibits the production and release of various cytokines (e.g., IL-6, TNF-α, IL-1β) and chemokines from macrophages stimulated by LPS.[5][11]
The primary mechanism for this effect is the inhibition of the p38 Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways, which are critical for the inflammatory response in macrophages.[1][3][4] By blocking p38 MAPK activation, 5-MTP prevents the downstream activation of NF-κB, thereby reducing the transcription of numerous pro-inflammatory genes.[3][12]
Vasoprotective and Anti-Fibrotic Roles
5-MTP plays a crucial role in maintaining vascular health. It protects endothelial barrier function, which is often disrupted during sepsis and systemic inflammation.[1][5] In models of arterial injury, 5-MTP promotes the proliferation of endothelial cells to repair damage while simultaneously inhibiting the migration and proliferation of vascular smooth muscle cells (VSMCs), a key process in the development of intimal hyperplasia and restenosis.[12]
Furthermore, 5-MTP has demonstrated significant anti-fibrotic properties in preclinical models of cardiac, renal, hepatic, and pulmonary fibrosis.[4] It works by inhibiting the activation of macrophages and blocking the differentiation of fibroblasts and hepatic stellate cells into myofibroblasts, the primary cell type responsible for excessive extracellular matrix deposition.[4]
Anti-Cancer Activity
Emerging evidence suggests that 5-MTP has anti-cancer properties. It has been shown to block the overexpression of COX-2 in cancer cells, inhibit cancer cell migration, and reduce tumor growth and metastasis in xenograft models.[2][7] Its ability to modulate the tumor microenvironment by suppressing inflammation may contribute significantly to these effects.
Quantitative Data Summary
The following tables summarize key quantitative findings from various studies, highlighting the concentrations at which 5-MTP exerts its effects and its measured levels in biological systems.
Table 1: Circulating Levels of 5-MTP in Human Subjects
| Condition | Analyte | Concentration (Mean ± SD) | Sample Type | Reference |
| Healthy Subjects | 5-MTP | 1.02 µM | Serum | [2] |
| Healthy Subjects | 5-MTP | ~2 ng/mL (~8.5 nM) | Plasma | [13] |
| Septic Shock Patients | 5-MTP | 0.30 ± 0.39 µM | Serum | [5] |
| STEMI Patients (Day 1) | 5-MTP | Significantly lower than controls | Plasma | [6] |
Note: A discrepancy exists in reported physiological concentrations, potentially due to different analytical methods (ELISA vs. HPLC).[13] Further validation is required.
Table 2: Effective Concentrations of 5-MTP in In Vitro and In Vivo Models
| Model System | Effect | Concentration / Dosage | Reference |
| RAW 264.7 Macrophages | Inhibition of LPS-induced COX-2 expression | Concentration-dependent | [5] |
| RAW 264.7 Macrophages | Reduction of LPS-induced cytokine release | 50 µM | [11] |
| Vascular Smooth Muscle Cells | Blocks Pam3-induced IL-6 elevation | 100 µM | [14] |
| Mouse Model of Endotoxemia | Increased survival | 23.4 mg/kg (i.p.) | [5][11] |
| A549 Mouse Xenograft Model | Reduced tumor growth and metastasis | 100 mg/kg | [11] |
| ApoE-/- Mouse Model | Attenuates atherosclerotic calcification | 23.5 mg/kg (i.p.) | [14] |
Experimental Protocols
Detailed methodologies are crucial for the accurate study of 5-MTP. Below are representative protocols for its quantification and the assessment of its biological activity.
Quantification of 5-MTP in Human Plasma by HPLC
This protocol is adapted from Anderson & Eighmie (2018) for the accurate determination of 5-MTP levels.[13]
1. Sample Preparation (Solid Phase Extraction - SPE):
- Thaw frozen human plasma samples on ice.
- To 1 mL of plasma, add an internal standard.
- Condition a strong cation exchange (SCX) SPE cartridge with methanol followed by HPLC-grade water.
- Load the plasma sample onto the cartridge.
- Wash the cartridge with an acidic buffer (e.g., 0.1 M HCl) followed by methanol to remove interfering substances.
- Elute 5-MTP from the cartridge using a basic methanolic solution (e.g., 5% NH₄OH in methanol).
- Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase for HPLC analysis.
2. HPLC Analysis:
- System: HPLC system equipped with a C18 column.
- Mobile Phase: An isocratic or gradient system of an appropriate buffer (e.g., phosphate or citrate buffer) and an organic modifier like methanol or acetonitrile.
- Detection: Use a combination of detectors for confirmation:
- Fluorometric Detector: For sensitive detection based on native fluorescence (e.g., Ex: 290 nm, Em: 350 nm).
- Electrochemical Detector (ECD): For high sensitivity and specificity based on the redox properties of the indole ring.
- Quantification: Use a standard addition approach by spiking known amounts of 5-MTP into plasma samples to create a calibration curve and account for matrix effects. The identity of the 5-MTP peak should be confirmed by comparing its retention time and detector response ratios to an authentic standard.
In Vitro Macrophage Activation Assay
This workflow assesses the anti-inflammatory effect of 5-MTP on cultured macrophages.
1. Cell Culture:
- Culture RAW 264.7 cells or primary macrophages in DMEM supplemented with 10% FBS and antibiotics.
- Seed cells in multi-well plates at an appropriate density and allow them to adhere overnight.
2. Treatment:
- Remove the culture medium and replace it with fresh, serum-free medium.
- Pre-incubate the cells with varying concentrations of DL-5-MTP (e.g., 10, 50, 100 µM) or vehicle control for 30-60 minutes.
3. Stimulation:
- Add Lipopolysaccharide (LPS) to a final concentration of 100 ng/mL to all wells except the negative control.
- Incubate for a specified period (e.g., 8 hours for gene expression, 24 hours for protein/cytokine secretion).
4. Sample Collection and Analysis:
- Supernatant: Collect the cell culture supernatant and store it at -80°C. Use it to quantify secreted cytokines (TNF-α, IL-6) via Enzyme-Linked Immunosorbent Assay (ELISA).
- Cell Lysate: Wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors. Use the lysate for Western blot analysis to determine the protein levels of COX-2, iNOS, and the phosphorylation status of p38 MAPK and NF-κB.
Conclusion and Future Directions
This compound has emerged as a critical endogenous molecule that actively defends against inflammation, fibrosis, and vascular injury.[1][3] Its synthesis via the TPH-1/HIOMT pathway and its ability to suppress the p38 MAPK and NF-κB signaling cascades place it at a crucial intersection of metabolism and immune regulation. The inverse correlation of its circulating levels with several major inflammatory diseases, such as sepsis and post-infarction heart failure, highlights its potential as a valuable theranostic biomarker.[3][8]
For drug development professionals, 5-MTP represents a promising lead compound. As an endogenous metabolite, it is expected to have a favorable safety profile. Future research should focus on:
-
Receptor Identification: Elucidating the specific cell surface receptor(s) for 5-MTP to better understand its mechanism of action.
-
Pharmacokinetics: Characterizing the pharmacokinetic and pharmacodynamic properties of exogenously administered 5-MTP.
-
Clinical Validation: Conducting robust clinical trials to validate its utility as a biomarker and a therapeutic agent in inflammatory and fibrotic diseases.
The continued exploration of this unique tryptophan metabolite holds significant promise for the development of novel therapies for a wide range of complex human disorders.
References
- 1. 5-methoxytryptophan: an arsenal against vascular injury and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. longdom.org [longdom.org]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Control of Tissue Fibrosis by 5-Methoxytryptophan, an Innate Anti-Inflammatory Metabolite [frontiersin.org]
- 5. ahajournals.org [ahajournals.org]
- 6. 5-methoxytryptophan is a potential marker for post-myocardial infarction heart failure - a preliminary approach to clinical utility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 5-methoxyindole metabolites of L-tryptophan: control of COX-2 expression, inflammation and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Predictive Value of 5-Methoxytryptophan on Long-Term Clinical Outcome after PCI in Patients with Acute Myocardial Infarction-a Prospective Cohort Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mitochondrial interaction of fibrosis-protective 5-methoxy tryptophan enhances collagen uptake by macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. caymanchem.com [caymanchem.com]
- 12. Tryptophan metabolite 5-methoxytryptophan ameliorates arterial denudation-induced intimal hyperplasia via opposing effects on vascular endothelial and smooth muscle cells | Aging [aging-us.com]
- 13. The determination of 5-methoxytryptophan in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
In-Depth Technical Guide to the Physicochemical Properties of 5-Methoxy-DL-tryptophan
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 5-Methoxy-DL-tryptophan, a metabolite of tryptophan with known anti-inflammatory and anticancer activities.[1] This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering detailed data, experimental methodologies, and a visualization of its potential mechanism of action.
Core Physicochemical Data
The following table summarizes the key quantitative physicochemical properties of this compound.
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₁₄N₂O₃ | [2][3][4] |
| Molecular Weight | 234.25 g/mol | [2][3][5] |
| Appearance | White to light beige crystalline solid | [2][4] |
| Melting Point | 258-261 °C (decomposes) | [2][6] |
| Solubility | ||
| DMSO | ~1 mg/mL | [4][6] |
| PBS (pH 7.2) | ~1 mg/mL | [4][6] |
| 1M HCl | 100 mg/mL (with sonication) | [7][8] |
| pKa | Predicted: 2.38 (carboxyl), 9.39 (amino) | [9] |
| LogP (Octanol/Water) | Computed: -0.8 | [3][5] |
| Purity | ≥98% (TLC) | [2][4] |
| Storage Temperature | -20°C | [2][4][6] |
Experimental Protocols
Detailed methodologies for the determination of key physicochemical properties are outlined below. These protocols are based on standard laboratory practices for amino acid derivatives.
Melting Point Determination (Capillary Method)
Objective: To determine the temperature range over which the solid this compound transitions to a liquid.
Methodology:
-
Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm. The tube is then tapped gently to ensure dense packing.
-
Instrumentation: A calibrated digital melting point apparatus is used.
-
Procedure:
-
The capillary tube is placed in the heating block of the apparatus.
-
The temperature is ramped up at a rate of 10-20°C per minute to quickly approach the expected melting point.
-
Approximately 15-20°C below the expected melting point, the heating rate is reduced to 1-2°C per minute to allow for thermal equilibrium.
-
The temperature at which the first liquid droplet is observed is recorded as the onset of melting.
-
The temperature at which the entire sample becomes a clear liquid is recorded as the completion of melting.
-
The melting point is reported as a range from the onset to the completion temperature. Given that this compound decomposes, the temperature at which decomposition is observed should also be noted.
-
Solubility Determination (Shake-Flask Method)
Objective: To determine the saturation concentration of this compound in a given solvent at a specific temperature.
Methodology:
-
Sample Preparation: An excess amount of this compound is added to a known volume of the solvent (e.g., DMSO, PBS pH 7.2) in a sealed vial.
-
Equilibration: The vial is agitated in a constant temperature water bath or shaker for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.
-
Quantification: A known volume of the clear supernatant is carefully removed, diluted appropriately, and the concentration of dissolved this compound is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: The solubility is expressed as mass per unit volume (e.g., mg/mL).
pKa Determination (Potentiometric Titration)
Objective: To determine the acid dissociation constants (pKa) of the ionizable groups in this compound.
Methodology:
-
Sample Preparation: A precise weight of this compound is dissolved in a known volume of deionized water to create a solution of known concentration (e.g., 0.01 M).
-
Titration Setup: The solution is placed in a thermostatted vessel with a calibrated pH electrode and a magnetic stirrer.
-
Procedure:
-
The initial pH of the solution is recorded.
-
A standardized solution of a strong acid (e.g., 0.1 M HCl) is added in small, precise increments. The pH is recorded after each addition, allowing the solution to stabilize.
-
The titration is continued past the expected equivalence points.
-
Subsequently, the solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH) in a similar incremental manner, again recording the pH after each addition.
-
-
Data Analysis: A titration curve (pH versus volume of titrant added) is plotted. The pKa values correspond to the pH at the half-equivalence points, which are the midpoints of the buffer regions on the curve.
LogP Determination (Shake-Flask Method)
Objective: To determine the octanol-water partition coefficient (LogP) of this compound.
Methodology:
-
Solvent Preparation: 1-Octanol and water (or a suitable buffer like PBS pH 7.4) are mutually saturated by shaking them together for 24 hours, followed by separation of the two phases.
-
Sample Preparation: A known amount of this compound is dissolved in the aqueous phase.
-
Partitioning: A known volume of the aqueous solution is mixed with an equal volume of the pre-saturated 1-octanol in a sealed container.
-
Equilibration: The mixture is gently agitated for a set period (e.g., 24 hours) to allow for the partitioning of the solute between the two phases.
-
Phase Separation: The mixture is centrifuged to ensure complete separation of the octanol and aqueous layers.
-
Quantification: The concentration of this compound in both the aqueous and octanol phases is determined using a suitable analytical method like HPLC-UV.
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.
Signaling Pathway Visualization
This compound has been shown to possess anti-inflammatory properties, notably by reducing the lipopolysaccharide (LPS)-induced release of interleukin-6 (IL-6).[10] The following diagram illustrates a simplified model of the LPS-induced IL-6 signaling pathway and the potential point of intervention for this compound. LPS, a component of the outer membrane of Gram-negative bacteria, is recognized by Toll-like receptor 4 (TLR4), which initiates a signaling cascade that can lead to the activation of transcription factors such as NF-κB and the JAK-STAT pathway, both of which are crucial for the expression of pro-inflammatory cytokines like IL-6.
Caption: LPS-induced IL-6 signaling pathway and potential inhibition by this compound.
References
- 1. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Different Signaling Mechanisms Regulating IL-6 Expression by LPS between Gingival Fibroblasts and Mononuclear Cells: Seeking the Common Target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LPS-induced release of IL-6 from glia modulates production of IL-1β in a JAK2-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of Lipopolysaccharide and Inflammatory Cytokines on Interleukin-6 Production by Healthy Human Gingival Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. il-6-signaling-is-required-for-lps-induced-barrier-function-loss - Ask this paper | Bohrium [bohrium.com]
- 7. ATR-FTIR spectroscopy of biological samples - Specac Ltd [specac.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. medchemexpress.com [medchemexpress.com]
The Anti-Inflammatory Potential of 5-Methoxy-DL-tryptophan: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Methoxy-DL-tryptophan (5-MTP), an endogenous metabolite of tryptophan, is emerging as a potent anti-inflammatory agent with significant therapeutic potential.[1][2][3] Initially identified as a cyclooxygenase-2 (COX-2) suppressing factor and named cytoguardin, 5-MTP has demonstrated a remarkable ability to modulate key inflammatory pathways and attenuate tissue damage in a variety of preclinical models.[1][4] This technical guide provides a comprehensive overview of the anti-inflammatory effects of 5-MTP, detailing its mechanisms of action, summarizing key quantitative data, and outlining experimental protocols to facilitate further research and development in this promising area.
Core Mechanism of Anti-Inflammatory Action
The anti-inflammatory properties of 5-MTP are multifaceted, primarily revolving around its ability to inhibit the activation of macrophages and suppress the expression of pro-inflammatory mediators.[1] The core mechanism involves the inhibition of the p38 MAPK signaling pathway, which subsequently leads to the downregulation of the master inflammatory transcription factor, NF-κB.[1][5][6] Furthermore, 5-MTP has been shown to inhibit the histone acetyltransferase (HAT) activity of the transcriptional co-activator p300, a key mediator of pro-inflammatory gene expression.[1][4] This dual inhibition of critical inflammatory signaling nodes results in a broad-spectrum suppression of inflammatory responses.
Key Signaling Pathways
The anti-inflammatory effects of 5-MTP are mediated through the modulation of several key signaling pathways. The primary pathway involves the inhibition of p38 MAPK activation, which in turn prevents the subsequent activation of NF-κB.[1][5][6] Additionally, 5-MTP has been shown to interfere with the TLR2-MyD88-TRAF6 signaling pathway in macrophages.[7]
References
- 1. Frontiers | Control of Tissue Fibrosis by 5-Methoxytryptophan, an Innate Anti-Inflammatory Metabolite [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Control of Tissue Fibrosis by 5-Methoxytryptophan, an Innate Anti-Inflammatory Metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 5-methoxyindole metabolites of L-tryptophan: control of COX-2 expression, inflammation and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. researchgate.net [researchgate.net]
- 7. 5-Methoxytryptophan Protects against Toll-Like Receptor 2-Mediated Renal Tissue Inflammation and Fibrosis in a Murine Unilateral Ureteral Obstruction Model - PubMed [pubmed.ncbi.nlm.nih.gov]
5-Methoxy-DL-tryptophan: A Deep Dive into its Role in Cellular Signaling Pathways
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
5-Methoxy-DL-tryptophan (5-MTP), a metabolite of the essential amino acid tryptophan, has emerged as a molecule of significant interest in the fields of cellular biology and drug development. Possessing potent anti-inflammatory, anti-fibrotic, and anti-cancer properties, 5-MTP exerts its effects by modulating a variety of key cellular signaling pathways. This technical guide provides a comprehensive overview of the current understanding of 5-MTP's mechanisms of action, supported by quantitative data, detailed experimental protocols, and visual representations of the involved signaling cascades.
Core Mechanisms and Signaling Pathway Modulation
5-MTP's multifaceted biological activities stem from its ability to interfere with several critical signaling pathways implicated in disease pathogenesis. The primary pathways influenced by 5-MTP include the p38 Mitogen-Activated Protein Kinase (MAPK), Nuclear Factor-kappa B (NF-κB), and the Phosphatidylinositol 3-kinase (PI3K)/Akt/FoxO3a signaling cascades.
p38 MAPK Pathway
The p38 MAPK pathway is a crucial mediator of cellular responses to inflammatory cytokines and stress. Aberrant activation of this pathway is linked to a variety of inflammatory diseases and cancer. 5-MTP has been shown to be a potent inhibitor of p38 MAPK activation. By suppressing the phosphorylation of p38, 5-MTP can effectively block downstream inflammatory signaling, contributing to its anti-inflammatory effects.
NF-κB Signaling Pathway
The NF-κB pathway is another central regulator of inflammation, immune responses, and cell survival. In many pathological conditions, this pathway is constitutively active. 5-MTP has been demonstrated to inhibit the activation of NF-κB, thereby downregulating the expression of pro-inflammatory genes and mediators. This inhibition is a key component of 5-MTP's anti-inflammatory and anti-cancer activities.
PI3K/Akt/FoxO3a Signaling Pathway
The PI3K/Akt pathway is a critical regulator of cell proliferation, survival, and metabolism. Its dysregulation is a common feature of many cancers. Recent studies have revealed that 5-MTP can modulate this pathway, leading to the induction of apoptosis in cancer cells. In colorectal cancer cells, 5-MTP treatment has been shown to promote apoptosis and cell cycle arrest, with evidence suggesting an interplay with the PI3K/Akt/FoxO3a signaling pathway.
Quantitative Data on the Biological Effects of this compound
The following tables summarize the available quantitative data on the effects of 5-MTP in various experimental settings.
| Cell Line | Assay | Concentration | Observed Effect | Reference |
| Colorectal Cancer Cells | Cell Viability | 5, 25, 100 μM | Inhibition of cell proliferation | |
| Colorectal Cancer Cells | Apoptosis Assay | 5, 25, 100 μM | Promotion of apoptosis and cell cycle arrest | |
| Human Umbilical Vein Endothelial Cells (HUVECs) | Western Blot | 100 μmol/L | Significant inhibition of p38 MAPK activation induced by IL-1β, TNF-α, VEGF, and LPS |
Key Signaling Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the signaling pathways modulated by this compound.
The Discovery and History of 5-Methoxy-DL-tryptophan: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Methoxy-DL-tryptophan (5-MTP), a methoxylated derivative of the essential amino acid tryptophan, has emerged from relative obscurity to become a molecule of significant interest in contemporary biomedical research. Initially synthesized in the mid-20th century, its biological importance as an endogenous metabolite with potent anti-inflammatory, anti-fibrotic, and anti-cancer properties has only been elucidated in recent years. This technical guide provides a comprehensive overview of the discovery, synthesis, and historical context of 5-MTP, alongside a detailed exploration of its more recently discovered physiological roles and the signaling pathways it modulates. Quantitative data are presented in structured tables, and key experimental protocols are detailed to support further research and development.
Discovery and Early History
The journey of this compound begins not with its isolation from a natural source, but through chemical synthesis. In 1951, chemists R. H. Marchant and D. G. Harvey reported the first synthesis of 5- and 7-methoxytryptophan. Their work was part of a broader scientific exploration into the synthesis and properties of indole derivatives, a class of compounds that includes the neurotransmitter serotonin and the hormone melatonin, both of which are biosynthetically derived from tryptophan. The motivation for synthesizing methoxylated tryptophans at the time was likely driven by a desire to understand the structure-activity relationships of these biologically important molecules.
The initial synthesis by Marchant and Harvey was a purely chemical achievement, and for several decades following its discovery, 5-MTP remained a relatively obscure laboratory chemical. It was not until the latter half of the 20th century that interest in methoxyindoles began to grow, particularly in the context of neurobiology and the pineal gland. A 1983 study investigated the effects of various 5-methoxyindoles, including 5-methoxytryptophan, on protein and peptide secretion in the mouse pineal gland, suggesting an early inkling of its potential biological activity. However, the profound physiological significance of 5-MTP as an endogenous metabolite would not be fully appreciated until the 21st century.
Physicochemical Properties
Early characterization of this compound focused on its fundamental physicochemical properties. The data from its initial synthesis and subsequent early studies are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₄N₂O₃ | Marchant & Harvey, 1951 |
| Molecular Weight | 234.25 g/mol | Marchant & Harvey, 1951 |
| Appearance | Practically colorless crystals/needles | Marchant & Harvey, 1951 |
| Melting Point | 238-240 °C (with decomposition) | Marchant & Harvey, 1951 |
Synthesis of this compound
The original synthesis of this compound by Marchant and Harvey in 1951 remains a cornerstone of its history. The multi-step process is detailed below.
Experimental Protocol: Synthesis of 5-Methoxyindole
The precursor, 5-methoxyindole, was synthesized from p-anisidine.
-
Diazotization of p-anisidine: p-Anisidine is diazotized using sodium nitrite and hydrochloric acid.
-
Reduction to p-methoxyphenylhydrazine: The resulting diazonium salt is reduced with stannous chloride.
-
Fischer Indole Synthesis: The p-methoxyphenylhydrazine is then reacted with pyruvic acid to form the corresponding hydrazone, which is subsequently cyclized using a suitable acidic catalyst (e.g., polyphosphoric acid) to yield 5-methoxyindole-2-carboxylic acid.
-
Decarboxylation: The 5-methoxyindole-2-carboxylic acid is decarboxylated by heating to afford 5-methoxyindole.
Experimental Protocol: Synthesis of 5-Methoxyindole-3-aldehyde
The synthesis of the key intermediate, 5-methoxyindole-3-aldehyde, was achieved via a formylation reaction. While the 1951 paper does not explicitly detail this step, formylation of indoles can be achieved through methods like the Vilsmeier-Haack or Duff reaction.
Experimental Protocol: Synthesis of this compound
The final step involves the conversion of 5-methoxyindole-3-aldehyde to this compound.
-
Condensation with Hydantoin: 5-Methoxyindole-3-aldehyde is condensed with hydantoin in the presence of a base (e.g., piperidine in ethanol) to form 5-(5'-methoxyindolylmethylene)hydantoin.
-
Hydrolysis: The resulting indolylmethylenehydantoin is then hydrolyzed to yield this compound. The 1951 paper by Marchant and Harvey specifies the following procedure for this step:
-
A mixture of 5-(5'-methoxyindolylmethylene)hydantoin (1.0 g), barium hydroxide (4.4 g), and water (27 ml) is heated under reflux for 24 hours.
-
Carbon dioxide is passed through the boiling solution, which is then filtered.
-
The remaining barium ions are removed by the addition of sulfuric acid.
-
The final filtrate and washings are combined and concentrated to a small volume.
-
Excess ethanol and pyridine are added, and the solution is cooled to 0 °C.
-
Upon standing, this compound crystallizes out as practically colorless needles.
-
The reported yield was 0.55 g (61%), with a melting point of 238-240 °C (with decomposition).
-
Caption: Synthetic pathway of this compound.
Modern Understanding of Biological Activity and Signaling Pathways
While its early history was rooted in synthetic chemistry, recent research has unveiled the significant biological roles of 5-MTP as an endogenous metabolite. It is now recognized as a potent signaling molecule with pleiotropic effects, including anti-inflammatory, anti-cancer, and anti-fibrotic activities.
Biosynthesis of 5-MTP
Endogenous 5-MTP is synthesized from L-tryptophan through a two-step enzymatic process.
Caption: Biosynthesis of 5-MTP from L-Tryptophan.
Key Signaling Pathways Modulated by 5-MTP
5-MTP exerts its biological effects by modulating several key intracellular signaling pathways.
A central mechanism of 5-MTP's anti-inflammatory action is its ability to inhibit the p38 Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways. These pathways are critical mediators of the inflammatory response.
Caption: 5-MTP inhibits p38 MAPK and NF-κB signaling.
In the context of tissue fibrosis, 5-MTP has been shown to downregulate the Transforming Growth Factor-beta (TGF-β)/SMAD3 and Phosphoinositide 3-kinase (PI3K)/AKT signaling pathways. These pathways are key drivers of fibroblast proliferation, differentiation into myofibroblasts, and excessive extracellular matrix deposition.
Caption: 5-MTP inhibits pro-fibrotic signaling pathways.
Conclusion and Future Directions
From its humble beginnings as a synthetic curiosity, this compound has evolved into a molecule of significant biological and therapeutic interest. Its journey highlights the importance of fundamental chemical synthesis in providing the tools for future biological discovery. The elucidation of its endogenous roles in regulating inflammation, fibrosis, and cancer opens up new avenues for drug development. Future research will likely focus on identifying its specific cellular receptors and further unraveling the intricacies of its downstream signaling pathways. The development of selective agonists or modulators of the 5-MTP pathway could offer novel therapeutic strategies for a range of human diseases. This in-depth guide provides a solid foundation for researchers, scientists, and drug development professionals to build upon in their exploration of this fascinating and promising molecule.
5-Methoxy-DL-tryptophan (CAS: 28052-84-8): A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Methoxy-DL-tryptophan is an endogenous metabolite of tryptophan that has garnered significant scientific interest for its diverse biological activities. Possessing anti-inflammatory, anti-cancer, and anti-fibrotic properties, this compound presents a promising scaffold for the development of novel therapeutics. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, purification, and biological activities of this compound. Detailed experimental protocols for key in vitro and in vivo assays are presented, alongside an exploration of its metabolic pathways and toxicological profile. This document aims to serve as a foundational resource for researchers and drug development professionals investigating the therapeutic potential of this compound.
Physicochemical Properties
This compound is a crystalline solid, appearing as a white to light beige powder.[1][2] Its fundamental physicochemical characteristics are summarized in the table below.
| Property | Value | Source |
| CAS Number | 28052-84-8 | [1][2] |
| Molecular Formula | C₁₂H₁₄N₂O₃ | [3] |
| Molecular Weight | 234.25 g/mol | [3] |
| Melting Point | 258-261 °C (decomposes) | [1] |
| Boiling Point | Not available | |
| Solubility | Soluble in 1M HCl (100 mg/mL), DMSO (~1 mg/mL), and PBS (pH 7.2, ~1 mg/mL).[4][5] Does not mix well with water.[6] | |
| Appearance | White to light beige crystalline powder | [1][2] |
| Storage | Store at -20°C | [1] |
Synthesis and Purification
While specific, detailed industrial synthesis protocols for this compound are proprietary, the general synthesis of tryptamine derivatives often involves multi-step chemical reactions. One common approach involves the Fischer indole synthesis, where a phenylhydrazone is treated with an acid catalyst to form the indole ring. For 5-methoxylated tryptophans, a p-methoxyphenylhydrazine would be a key starting material.
Purification of indole derivatives like this compound typically involves recrystallization or chromatographic techniques.
General Recrystallization Protocol for Indole Derivatives
This protocol is a general guideline and may require optimization for this compound.
-
Solvent Selection: Identify a suitable solvent or solvent system in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.
-
Dissolution: Dissolve the crude this compound in a minimal amount of the hot solvent to create a saturated solution.
-
Decolorization (Optional): If colored impurities are present, add a small amount of activated charcoal to the hot solution and heat for a short period.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel to remove insoluble impurities and the activated charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
General Chromatographic Purification
For higher purity, column chromatography is often employed.
-
Stationary Phase: Silica gel is a common stationary phase for the purification of indole derivatives.
-
Mobile Phase: A suitable solvent system (e.g., a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate or methanol) is selected based on thin-layer chromatography (TLC) analysis to achieve good separation.
-
Column Packing: The silica gel is packed into a column as a slurry in the mobile phase.
-
Sample Loading: The crude compound is dissolved in a minimal amount of the mobile phase and loaded onto the column.
-
Elution: The mobile phase is passed through the column, and fractions are collected.
-
Analysis: The collected fractions are analyzed by TLC to identify those containing the pure product.
-
Solvent Evaporation: The solvent is removed from the pure fractions under reduced pressure to yield the purified this compound.
Biological Activities and Mechanisms of Action
This compound exhibits a range of biological activities, primarily centered around its anti-inflammatory, anti-cancer, and anti-fibrotic effects.
Anti-inflammatory Activity
This compound has been shown to possess potent anti-inflammatory properties. It can reduce the release of pro-inflammatory cytokines such as IL-6, TNF-α, and IL-1β induced by lipopolysaccharide (LPS).[7][8] The mechanism of its anti-inflammatory action is linked to the inhibition of key signaling pathways.
-
NF-κB Signaling: It has been demonstrated to inhibit the IκB/NFκB signaling pathway.
-
MAPK Signaling: It can suppress the activation of p38 MAPK.
Caption: Inhibition of LPS-induced inflammatory signaling by this compound.
Anti-cancer Activity
Studies have indicated that this compound can inhibit the proliferation of cancer cells and induce apoptosis.[9] Its anti-cancer effects are associated with the modulation of the PI3K/Akt signaling pathway.
Caption: Modulation of the PI3K/Akt signaling pathway by this compound.
Anti-fibrotic Activity
This compound has demonstrated significant anti-fibrotic effects in various models of tissue fibrosis, including liver, kidney, and lung fibrosis.[7][10][11] It is thought to exert these effects by inhibiting the differentiation of fibroblasts into myofibroblasts, a key event in the fibrotic process.[7][10] The mechanism involves the modulation of pathways such as TGF-β and PI3K signaling.[10]
Experimental Protocols
In Vitro Anti-inflammatory Assay: LPS-induced Cytokine Release in Macrophages
This protocol describes a method to assess the anti-inflammatory effects of this compound on lipopolysaccharide (LPS)-stimulated macrophages.
Caption: Workflow for in vitro anti-inflammatory assay.
Materials:
-
Macrophage cell line (e.g., RAW 264.7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Lipopolysaccharide (LPS) from E. coli
-
Phosphate-buffered saline (PBS)
-
ELISA kits for target cytokines (e.g., mouse IL-6, TNF-α)
-
96-well cell culture plates
-
Spectrophotometer
Procedure:
-
Cell Seeding: Seed macrophages into 96-well plates at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.
-
Pre-treatment: Remove the medium and replace it with fresh medium containing various concentrations of this compound. Incubate for 1-2 hours.
-
LPS Stimulation: Add LPS to the wells to a final concentration of 100 ng/mL. Include wells with cells and LPS only (positive control) and cells with medium only (negative control).
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Supernatant Collection: After incubation, centrifuge the plate and carefully collect the supernatants.
-
ELISA: Perform ELISA for the desired cytokines according to the manufacturer's instructions.
-
Data Analysis: Determine the concentration of cytokines in each sample from the standard curve. Calculate the percentage inhibition of cytokine release for each concentration of this compound compared to the LPS-only control.
In Vitro Anti-cancer Assay: Cell Proliferation (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.
Caption: Workflow for MTT cell proliferation assay.
Materials:
-
Cancer cell line (e.g., A549)
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.
-
Treatment: Treat the cells with various concentrations of this compound and incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well (final concentration of 0.5 mg/mL) and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the purple formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.
Metabolism and Toxicology
Metabolism
The metabolism of this compound is primarily understood through the broader context of tryptophan metabolism. Two major pathways are the kynurenine pathway and the serotonin (indole) pathway.[12][13]
-
Kynurenine Pathway: The initial and rate-limiting step is the conversion of tryptophan to N-formylkynurenine, catalyzed by indoleamine 2,3-dioxygenase (IDO) or tryptophan 2,3-dioxygenase (TDO).[12] this compound can be degraded by IDO1, leading to the formation of 5-methoxy kynurenine.[14]
-
Serotonin Pathway: Tryptophan is hydroxylated and then decarboxylated to produce serotonin. This compound is a metabolite within this pathway.
Further research is needed to fully elucidate all metabolic products and their excretion routes.
Toxicology
Limited toxicological data is available specifically for this compound. Safety data sheets indicate that it is not classified as a hazardous substance.[6] However, as with any research chemical, appropriate safety precautions should be taken. Studies on related methoxyindole derivatives have shown a range of effects, and a thorough toxicological assessment of this compound is warranted for any potential therapeutic development.
Conclusion
This compound is a multifaceted endogenous molecule with significant therapeutic potential. Its well-documented anti-inflammatory, anti-cancer, and anti-fibrotic activities, coupled with initial safety information, make it a compelling candidate for further investigation. This technical guide provides a solid foundation for researchers and drug developers, offering key physicochemical data, insights into its biological actions, and detailed experimental protocols. Future research should focus on elucidating its complete metabolic fate, conducting comprehensive toxicological studies, and optimizing its synthesis and purification for potential clinical applications.
References
- 1. High-purity purification of indole contained in coal tar fraction - separation of close boiling mixtures of indole by solute crystallization - | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 2. In vivo antioxidant treatment protects against bleomycin-induced lung damage in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jcbr.journals.ekb.eg [jcbr.journals.ekb.eg]
- 4. US5085991A - Process of preparing purified aqueous indole solution - Google Patents [patents.google.com]
- 5. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 8. 5-Methoxytryptamine synthesis - chemicalbook [chemicalbook.com]
- 9. MTT assay overview | Abcam [abcam.com]
- 10. researchgate.net [researchgate.net]
- 11. goldbio.com [goldbio.com]
- 12. The Kynurenine Pathway and Indole Pathway in Tryptophan Metabolism Influence Tumor Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Tryptophan: Its Metabolism along the Kynurenine, Serotonin, and Indole Pathway in Malignant Melanoma [mdpi.com]
- 14. Synthesis of 5-MeO-Tryptamine [designer-drug.com]
Methodological & Application
Analytical Methods for 5-Methoxy-DL-tryptophan: A Comprehensive Guide for Researchers
For Immediate Release
This document provides detailed application notes and protocols for the analytical determination of 5-Methoxy-DL-tryptophan, a metabolite of growing interest in biomedical research and drug development. These guidelines are intended for researchers, scientists, and professionals in the pharmaceutical industry, offering robust methodologies for accurate quantification and characterization of this compound in various biological matrices.
Introduction
This compound is an endogenous metabolite of L-tryptophan that has demonstrated significant anti-inflammatory and cytoprotective properties. Its emerging role in modulating key signaling pathways involved in inflammation and cellular stress responses has made it a focal point of research in areas such as sepsis, vascular injury, and fibrosis.[1][2] Accurate and reliable analytical methods are paramount for elucidating its physiological functions and exploring its therapeutic potential. This guide details established techniques for the analysis of this compound, including High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).
Quantitative Data Summary
The following table summarizes key quantitative parameters for the analytical methods described in this document, providing a comparative overview to aid in method selection.
| Analytical Method | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity Range | Recovery (%) | Precision (%RSD) |
| HPLC with Fluorescence Detection | Human Plasma | Not Reported | ~2 ng/mL[3][4] | 2-20 ng/mL[3] | >85% | <15% |
| LC-MS/MS | Human Plasma | 0.96 to 24.48 nmol/L | 3.42 to 244.82 nmol/L | 0.5-200 ng/mL | 85-115% | <15% |
| GC-MS (adapted from related indoles) | Biological Fluids | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported |
Application Note & Protocol: HPLC with Fluorescence Detection
1. Principle
High-Performance Liquid Chromatography (HPLC) with fluorescence detection is a highly sensitive and selective method for the quantification of this compound. The native fluorescence of the indole moiety allows for detection with high specificity, minimizing interference from non-fluorescent matrix components. The method typically involves a reversed-phase chromatographic separation followed by detection at specific excitation and emission wavelengths.
2. Experimental Protocol
2.1. Sample Preparation: Solid-Phase Extraction (SPE) from Human Plasma [3][5]
-
Conditioning: Condition a C18 SPE cartridge by washing with 1 mL of methanol followed by 1 mL of deionized water.
-
Loading: To 1 mL of human plasma, add a suitable internal standard (e.g., 5-methyl-tryptophan). Acidify the sample with 100 µL of 1 M HCl and vortex. Load the acidified plasma onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of deionized water, followed by 1 mL of 20% methanol in water to remove interfering substances.
-
Elution: Elute the this compound and internal standard with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.
2.2. Chromatographic Conditions
-
HPLC System: A standard HPLC system equipped with a fluorescence detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of 0.1 M sodium acetate buffer (pH 5.0) and acetonitrile (e.g., 85:15 v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Fluorescence Detection: Excitation wavelength of 285 nm and an emission wavelength of 345 nm.
2.3. Data Analysis
Quantification is achieved by constructing a calibration curve using peak area ratios of this compound to the internal standard at known concentrations.
Experimental Workflow for HPLC Analysis
Caption: Workflow for the HPLC analysis of this compound.
Application Note & Protocol: LC-MS/MS
1. Principle
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers superior sensitivity and specificity for the quantification of this compound, especially in complex biological matrices. The method combines the separation power of liquid chromatography with the precise mass detection of a tandem mass spectrometer, allowing for the identification and quantification of the analyte based on its specific precursor-to-product ion transitions.
2. Experimental Protocol
2.1. Sample Preparation: Protein Precipitation from Plasma [6][7]
-
Precipitation: To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., deuterated this compound).
-
Vortex and Centrifuge: Vortex the mixture for 1 minute, then centrifuge at 10,000 x g for 10 minutes at 4°C to precipitate proteins.
-
Supernatant Collection: Carefully transfer the supernatant to a new tube.
-
Evaporation and Reconstitution: Evaporate the supernatant to dryness under a stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase.
2.2. LC-MS/MS Conditions
-
LC System: An ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 or HILIC column suitable for polar compounds.
-
Mobile Phase: A gradient elution using water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
-
MRM Transitions: Monitor the specific precursor ion to product ion transition for this compound (e.g., m/z 235.1 → 176.1) and its internal standard.
2.3. Data Analysis
Quantification is performed using a calibration curve generated from the peak area ratios of the analyte to the internal standard.
Experimental Workflow for LC-MS/MS Analysis
Caption: Workflow for the LC-MS/MS analysis of this compound.
Application Note & Protocol: GC-MS (Adapted)
1. Principle
Gas Chromatography-Mass Spectrometry (GC-MS) can be employed for the analysis of this compound following a derivatization step to increase its volatility. This method is suitable for identifying and quantifying the compound in various biological samples.
2. Experimental Protocol
2.1. Sample Preparation and Derivatization [8][9]
-
Extraction: Perform a liquid-liquid extraction of the sample (e.g., plasma, tissue homogenate) with a suitable organic solvent like ethyl acetate after acidification.
-
Derivatization: Evaporate the organic extract to dryness. Add a derivatizing agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to the residue and heat at 70°C for 30 minutes to form the trimethylsilyl (TMS) derivative of this compound.
2.2. GC-MS Conditions
-
GC System: A gas chromatograph equipped with a capillary column (e.g., DB-5ms).
-
Injection: Splitless injection mode.
-
Oven Temperature Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at 10°C/min.
-
Mass Spectrometer: A mass spectrometer operating in electron ionization (EI) mode.
-
Data Acquisition: Scan mode for identification or selected ion monitoring (SIM) mode for quantification.
2.3. Data Analysis
Identification is based on the retention time and the mass spectrum of the derivatized compound. Quantification is achieved using a calibration curve prepared with derivatized standards.
Signaling Pathways of this compound
This compound has been shown to exert its anti-inflammatory effects by modulating several key signaling pathways. Understanding these pathways is crucial for comprehending its mechanism of action.
Inhibition of the NF-κB Signaling Pathway
This compound can inhibit the activation of Nuclear Factor-kappa B (NF-κB), a pivotal transcription factor in the inflammatory response.[10] By preventing the translocation of NF-κB into the nucleus, it suppresses the expression of pro-inflammatory genes.
Caption: this compound inhibits the NF-κB signaling pathway.
Modulation of the p38 MAPK Pathway
This compound can also interfere with the p38 Mitogen-Activated Protein Kinase (MAPK) pathway, another critical regulator of inflammation and cellular stress.[1][11] By inhibiting p38 MAPK activation, it can reduce the production of inflammatory cytokines.
Caption: this compound modulates the p38 MAPK signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Control of Tissue Fibrosis by 5-Methoxytryptophan, an Innate Anti-Inflammatory Metabolite [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. The determination of 5-methoxytryptophan in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 5-Methoxytryptophan Protects against Toll-Like Receptor 2-Mediated Renal Tissue Inflammation and Fibrosis in a Murine Unilateral Ureteral Obstruction Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Analysis of tryptophan metabolites and related compounds in human and murine tissue: development and validation of a quantitative and semi-quantitative method using high resolution mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 8. Gas chromatography-mass spectrometry analysis of indoleacetic acid and tryptophan following aqueous chloroformate derivatisation of Rhizobium exudates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Determination of Tryptophan Metabolites in Serum and Cerebrospinal Fluid Samples Using Microextraction by Packed Sorbent, Silylation and GC–MS Detection [mdpi.com]
- 10. academic.oup.com [academic.oup.com]
- 11. Tryptophan metabolite 5-methoxytryptophan ameliorates arterial denudation-induced intimal hyperplasia via opposing effects on vascular endothelial and smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of 5-Methoxy-DL-tryptophan in Plasma
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Methoxy-DL-tryptophan (5-MTP) is a metabolite of the essential amino acid tryptophan. Recent studies have highlighted its significant role as an anti-inflammatory molecule, making it a molecule of interest in various pathological conditions, including systemic inflammation and cancer. Accurate and robust quantification of 5-MTP in biological matrices such as plasma is crucial for pharmacokinetic studies, biomarker discovery, and understanding its physiological and pathological roles.
This document provides a detailed application note and protocol for the quantification of this compound in plasma using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.
Signaling Pathway Involvement
This compound has been shown to exert its anti-inflammatory effects by modulating key signaling pathways. One of the primary mechanisms involves the inhibition of the NF-κB signaling pathway, a central regulator of inflammatory responses. By suppressing this pathway, 5-MTP can reduce the expression of pro-inflammatory cytokines and mediators.
Figure 1: Simplified signaling pathway of this compound's anti-inflammatory action.
Experimental Workflow
The overall workflow for the quantification of 5-MTP in plasma involves sample preparation, LC-MS/MS analysis, and data processing.
Application Notes and Protocols for HPLC Analysis of 5-Methoxy-DL-tryptophan
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Methoxy-DL-tryptophan (5-MTP) is a derivative of the essential amino acid tryptophan and has garnered significant interest in biomedical research due to its potential therapeutic properties. As a metabolite of tryptophan, it is implicated in various physiological and pathological processes. Accurate and reliable quantification of 5-MTP in biological matrices and pharmaceutical formulations is crucial for advancing research and development in this area. High-Performance Liquid Chromatography (HPLC) offers a robust and sensitive method for the analysis of this compound. This document provides a detailed protocol for the HPLC analysis of this compound, including sample preparation, chromatographic conditions, and method validation parameters.
Experimental Protocols
Achiral Reversed-Phase HPLC Method
This protocol is suitable for the quantitative analysis of this compound in samples where chiral separation is not required.
Chromatographic Conditions:
| Parameter | Recommended Conditions |
| HPLC System | Agilent 1100 series or equivalent |
| Column | C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Isocratic elution with a mixture of 0.1% (v/v) phosphoric acid in water and acetonitrile (93:7 v/v)[1] |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV Absorbance at 280 nm |
| Injection Volume | 20 µL |
Reagents and Materials:
-
This compound standard (≥98% purity)
-
Acetonitrile (HPLC grade)
-
Phosphoric acid (analytical grade)
-
Water (HPLC grade)
-
0.45 µm membrane filters for mobile phase and sample filtration
Standard Solution Preparation:
-
Stock Standard Solution (100 µg/mL): Accurately weigh 10 mg of this compound and dissolve it in 100 mL of the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 50 µg/mL for the construction of a calibration curve.
Sample Preparation:
The sample preparation method should be adapted based on the sample matrix.
-
For Pharmaceutical Formulations:
-
Accurately weigh a portion of the powdered formulation equivalent to 10 mg of this compound.
-
Transfer to a 100 mL volumetric flask and add approximately 70 mL of the mobile phase.
-
Sonicate for 15 minutes to ensure complete dissolution.
-
Dilute to the mark with the mobile phase and mix well.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
For Biological Matrices (e.g., Plasma): A solid-phase extraction (SPE) method is recommended for plasma samples to remove interfering substances.[2]
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the plasma sample onto the cartridge.
-
Wash the cartridge with water to remove salts and other polar impurities.
-
Elute the this compound with a suitable organic solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of the mobile phase.
-
Filter the reconstituted sample through a 0.45 µm syringe filter before injection.
-
Chiral Separation of this compound Enantiomers
For studies requiring the separation and quantification of the D- and L-enantiomers of 5-Methoxytryptophan, a chiral HPLC method is necessary. The following is an adapted method based on the chiral separation of DL-tryptophan.
Chromatographic Conditions:
| Parameter | Recommended Conditions |
| HPLC System | Agilent 1100 series or equivalent |
| Column | Chiral stationary phase column (e.g., Astec CHIROBIOTIC T, 25 cm x 4.6 mm, 5 µm) |
| Mobile Phase | Water:Methanol:Formic Acid (e.g., 30:70:0.02 v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV Absorbance at 280 nm |
| Injection Volume | 20 µL |
Standard and Sample Preparation:
Follow the same procedures as described for the achiral method, ensuring the final solvent is compatible with the chiral mobile phase.
Data Presentation
Table 1: System Suitability Parameters
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | T ≤ 2.0 |
| Theoretical Plates (N) | N > 2000 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% (for n=6 injections) |
Table 2: Method Validation Summary (Achiral Method)
| Parameter | Result |
| Linearity Range | 1 - 50 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | To be determined experimentally |
| Limit of Quantification (LOQ) | To be determined experimentally |
| Precision (%RSD) | |
| - Intraday | < 2% |
| - Interday | < 3% |
| Accuracy (% Recovery) | 98 - 102% |
Mandatory Visualizations
Caption: General workflow for the HPLC analysis of this compound.
Caption: Biosynthesis and anti-inflammatory signaling pathway of 5-MTP.
References
Application Notes and Protocols: In Vivo Studies of 5-Methoxy-DL-tryptophan in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Methoxy-DL-tryptophan (5-MTP) is a metabolite of tryptophan that has garnered significant interest for its potential therapeutic applications. In vivo studies in murine models have demonstrated its efficacy in mitigating inflammation, fibrosis, and vascular injury. These notes provide a comprehensive overview of the key findings from these studies, detailed experimental protocols for replicating the described in vivo models, and a summary of the known signaling pathways involved. It is important to note that while the anti-inflammatory and anti-fibrotic effects of 5-MTP are increasingly documented, there is a notable lack of research on its specific behavioral effects in mice. The available pharmacokinetic data pertains to a structurally related compound, 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT), and should be interpreted with caution.
Data Presentation: Quantitative In Vivo Effects of this compound
The following tables summarize the key quantitative data from in vivo mouse studies investigating the efficacy of this compound in various disease models.
Table 1: Effect of 5-MTP on Intimal Hyperplasia in a Mouse Model of Femoral Artery Denudation
| Parameter | Vehicle-Treated | 5-MTP-Treated | Percentage Change | Reference |
| Intima/Media Ratio | 1.73 ± 0.35 | 0.73 ± 0.17 | ↓ 57.8% | [1] |
Table 2: Anti-inflammatory Effects of 5-MTP in a Mouse Model of LPS-Induced Endotoxemia
| Parameter | LPS-Treated | LPS + 5-MTP-Treated | Percentage Change | Reference |
| Serum Kynurenine Level | >3-fold increase vs. control | Reduced to basal level | Significant Reduction | [2] |
| Survival Rate (72h) | Significantly reduced | Significantly improved | ↑ Survival | [2] |
Table 3: Anti-fibrotic Effects of 5-MTP in a Mouse Model of Bleomycin-Induced Pulmonary Fibrosis
| Pathological Feature | Bleomycin-Treated | Bleomycin + 5-MTP-Treated | Outcome | Reference |
| Collagen Deposition | Increased | Reduced | Attenuation of Fibrosis | [3] |
| Myofibroblast Accumulation | Increased | Reduced | Inhibition of Myofibroblast Differentiation | [3] |
| Alveolar Architectural Destruction | Severe | Attenuated | Preservation of Lung Structure | [3] |
Experimental Protocols
Detailed methodologies for key in vivo experiments are provided below to facilitate study replication and further research.
Protocol 1: Femoral Artery Denudation Injury in Mice
This model is utilized to study neointimal hyperplasia and the effects of therapeutic interventions on vascular restenosis.
Materials:
-
Male C57BL/6 mice (8-12 weeks old)
-
Anesthetic (e.g., intraperitoneal injection of ketamine/xylazine)
-
Surgical microscope
-
Fine surgical instruments (forceps, scissors, vessel clamps)
-
0.014-inch angioplasty guidewire
-
Suture material (e.g., 7-0 silk)
-
This compound solution or vehicle control
Procedure:
-
Anesthetize the mouse and confirm the depth of anesthesia.
-
Make a midline incision in the neck and expose the left common carotid artery.
-
Carefully dissect the artery from the surrounding tissue.
-
Place temporary ligatures at the proximal and distal ends of the exposed artery.
-
Introduce a 0.014-inch angioplasty guidewire through a small arteriotomy.
-
Pass the guidewire three times along the arterial lumen to denude the endothelium.
-
Remove the guidewire and ligate the arteriotomy.
-
Remove the temporary ligatures to restore blood flow.
-
Administer this compound or vehicle control (e.g., intraperitoneally) according to the desired dosing regimen.
-
Suture the skin incision.
-
After a predetermined period (e.g., 14 or 28 days), euthanize the mice and perfuse-fix the arterial tissue for histological analysis.
Protocol 2: Bleomycin-Induced Pulmonary Fibrosis in Mice
This model is a widely used to investigate the pathogenesis of pulmonary fibrosis and to evaluate potential anti-fibrotic therapies.
Materials:
-
Male C57BL/6 mice (8-12 weeks old)
-
Anesthetic
-
Bleomycin sulfate
-
Sterile saline
-
Intratracheal instillation device (e.g., MicroSprayer)
-
This compound solution or vehicle control
Procedure:
-
Anesthetize the mouse.
-
Expose the trachea through a small midline cervical incision.
-
Administer a single intratracheal dose of bleomycin (e.g., 1.5 U/kg) dissolved in sterile saline using a microsprayer to ensure distribution to the lungs.
-
Suture the incision.
-
Administer this compound or vehicle control daily (e.g., via intraperitoneal injection) for the duration of the study (e.g., 14 or 21 days).
-
Monitor the mice for signs of distress and weight loss.
-
At the end of the study period, euthanize the mice and collect lung tissue for histological analysis (e.g., Masson's trichrome staining for collagen) and biochemical assays (e.g., hydroxyproline content).
Protocol 3: Lipopolysaccharide (LPS)-Induced Endotoxemia in Mice
This model is used to simulate systemic inflammation and sepsis to evaluate the efficacy of anti-inflammatory agents.
Materials:
-
Male C57BL/6 mice (8-12 weeks old)
-
Lipopolysaccharide (LPS) from E. coli
-
Sterile, pyrogen-free saline
-
This compound solution or vehicle control
Procedure:
-
Administer this compound (e.g., 23.4 mg/kg) or vehicle control via intraperitoneal (i.p.) injection.
-
After a specified pre-treatment time (e.g., 30 minutes), induce endotoxemia by i.p. injection of LPS (e.g., 15 mg/kg).
-
Monitor mice for signs of endotoxic shock, including lethargy, piloerection, and huddling behavior.
-
For survival studies, monitor the mice for a defined period (e.g., 72 hours) and record mortality.
-
For mechanistic studies, euthanize mice at an earlier time point (e.g., 2-4 hours post-LPS) to collect blood and tissues for analysis of inflammatory cytokines (e.g., TNF-α, IL-6) by ELISA or other immunoassays.
Signaling Pathways
This compound has been shown to modulate several key signaling pathways involved in inflammation and fibrosis.
Concluding Remarks
The in vivo data from mouse models strongly suggest that this compound is a promising therapeutic candidate for conditions characterized by inflammation, fibrosis, and vascular injury. The provided protocols offer a foundation for researchers to further investigate its mechanisms of action and therapeutic potential. Future studies are warranted to explore the behavioral effects and establish a comprehensive pharmacokinetic profile of this compound in vivo.
References
5-Methoxy-DL-tryptophan: Application Notes and Protocols for Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Methoxy-DL-tryptophan (5-MTP) is an endogenous metabolite of tryptophan that has garnered significant interest in biomedical research for its diverse biological activities.[1][2][3] Possessing anti-inflammatory, anti-fibrotic, and anti-cancer properties, 5-MTP is a promising molecule for investigation in various cell-based experimental models.[3][4][5] These application notes provide a comprehensive overview of the use of 5-MTP in cell culture, including its mechanism of action, protocols for key experiments, and quantitative data from published studies.
Mechanism of Action
5-MTP exerts its cellular effects through the modulation of key signaling pathways. Notably, it has been shown to inhibit the PI3K/Akt/FoxO3a and p38 MAPK signaling cascades.[1][2][3]
-
PI3K/Akt/FoxO3a Pathway: In colorectal cancer (CRC) cells, 5-MTP has been demonstrated to inhibit this pathway, which is crucial for cell proliferation and survival.[1] This inhibition leads to cell cycle arrest and apoptosis.[1]
-
p38 MAPK Pathway: 5-MTP has been shown to suppress the activation of p38 MAPK in various cell types, including endothelial cells, vascular smooth muscle cells, and macrophages.[2][3][6] This suppression contributes to its anti-inflammatory and anti-fibrotic effects by reducing the expression of pro-inflammatory cytokines and inhibiting myofibroblast differentiation.[3][7]
Core Applications in Cell Culture
Based on its mechanism of action, 5-MTP is a valuable tool for investigating:
-
Cancer Cell Biology: Studying the effects on proliferation, apoptosis, migration, and invasion of cancer cells, particularly in colorectal cancer.[1]
-
Inflammation and Immunology: Investigating its anti-inflammatory effects on macrophages and other immune cells, including the inhibition of cytokine release.[3][7][8]
-
Fibrosis Research: Examining its ability to inhibit the differentiation of fibroblasts and stellate cells into myofibroblasts.[3][4]
-
Cardiovascular Research: Studying its protective effects on endothelial cells and its inhibitory effects on vascular smooth muscle cell proliferation and migration.[2][6]
Quantitative Data Summary
The following tables summarize quantitative data from studies utilizing 5-MTP in cell culture experiments.
Table 1: Effects of this compound on Colorectal Cancer (CRC) Cells [1]
| Cell Line | Assay | Concentration (µM) | Incubation Time | Observed Effect |
| HCT116, HCT15, SW480 | CCK8 Proliferation Assay | 5, 25, 100 | Not Specified | Dose-dependent inhibition of cell proliferation. |
| HCT116, HCT15, SW480 | Colony Formation Assay | 5, 25, 100 | Not Specified | Dose-dependent inhibition of colony formation. |
| HCT116 | Cell Cycle Analysis (Flow Cytometry) | 5, 25, 100 | Not Specified | Induction of cell cycle arrest. |
| HCT116 | Apoptosis Assay (Hoechst Staining & Annexin V/PI Flow Cytometry) | 5, 25, 100 | Not Specified | Dose-dependent induction of apoptosis. |
| HCT116 | Migration and Invasion Assays | Not Specified | Not Specified | Inhibition of cell migration and invasion. |
Table 2: Effects of this compound on Other Cell Types
| Cell Type | Assay | Concentration (µM) | Incubation Time | Observed Effect | Reference |
| Macrophages (Human peripheral blood monocyte-derived) | Collagen Uptake Assay | 100 | Differentiation period | ~10% increase in collagen uptake. | [4] |
| Vascular Smooth Muscle Cells (VSMCs) | Proliferation Assay (BrdU incorporation) | Not Specified | Not Specified | Significant reduction in VSMC proliferation. | [2] |
| RAW 264.7 Macrophages | Cytokine Expression (LPS-induced) | 50 | Not Specified | Reduction in COX-2, TNF-α, IL-1β, and IL-6 expression. | [9] |
| Vascular Smooth Muscle Cells (VSMCs) | IL-6 Release (Pam3-induced) | 100 | 30 min | Blocked IL-6 elevation. | [8] |
Experimental Protocols
The following are detailed protocols for key experiments involving 5-MTP. These are generalized protocols and may require optimization for specific cell lines and experimental conditions.
Protocol 1: Cell Proliferation Assessment using CCK-8 Assay
Objective: To determine the effect of 5-MTP on the proliferation of adherent cancer cells.
Materials:
-
Target cancer cell line (e.g., HCT116)
-
Complete cell culture medium (e.g., McCoy's 5A with 10% FBS)
-
This compound (powder)
-
DMSO (for stock solution preparation)
-
96-well cell culture plates
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate overnight to allow for cell attachment.
-
5-MTP Preparation: Prepare a stock solution of 5-MTP in DMSO. Further dilute the stock solution in complete medium to achieve the desired final concentrations (e.g., 5, 25, 100 µM). Include a vehicle control (medium with the same concentration of DMSO as the highest 5-MTP concentration).
-
Treatment: Remove the medium from the wells and add 100 µL of the prepared 5-MTP dilutions or vehicle control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
CCK-8 Assay: Add 10 µL of CCK-8 solution to each well. Incubate for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the vehicle control.
Protocol 2: Apoptosis Analysis using Annexin V/PI Staining and Flow Cytometry
Objective: To quantify the induction of apoptosis by 5-MTP.
Materials:
-
Target cell line
-
Complete cell culture medium
-
This compound
-
6-well cell culture plates
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of 5-MTP as described in Protocol 1.
-
Cell Harvesting: After the incubation period, collect both the floating and adherent cells. For adherent cells, use a gentle dissociation reagent like TrypLE™ Express.
-
Staining:
-
Wash the collected cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubate in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry: Analyze the stained cells on a flow cytometer.
-
Annexin V-positive, PI-negative cells are in early apoptosis.
-
Annexin V-positive, PI-positive cells are in late apoptosis/necrosis.
-
Protocol 3: Cell Migration Assessment using Wound Healing (Scratch) Assay
Objective: To evaluate the effect of 5-MTP on cell migration.
Materials:
-
Target cell line
-
Complete cell culture medium
-
This compound
-
6-well cell culture plates
-
Sterile 200 µL pipette tip
Procedure:
-
Create a Confluent Monolayer: Seed cells in 6-well plates and grow until they form a confluent monolayer.
-
Create the "Wound": Using a sterile 200 µL pipette tip, create a straight scratch across the center of the cell monolayer.
-
Wash and Treat: Gently wash the wells with PBS to remove detached cells. Replace with fresh medium containing the desired concentrations of 5-MTP or vehicle control.
-
Image Acquisition: Immediately capture an image of the scratch at 0 hours. Place the plate back in the incubator.
-
Time-Lapse Imaging: Capture images of the same field at regular intervals (e.g., every 6-12 hours) until the scratch in the control well is nearly closed.
-
Data Analysis: Measure the width of the scratch at different time points and calculate the percentage of wound closure relative to the initial scratch area.
Visualizations
Signaling Pathways
Caption: 5-MTP inhibits the PI3K/Akt/FoxO3a signaling pathway.
Caption: 5-MTP suppresses the p38 MAPK signaling pathway.
Experimental Workflow
Caption: Workflow for a cell proliferation assay using CCK-8.
References
- 1. 5-methoxytryptophan induced apoptosis and PI3K/Akt/FoxO3a phosphorylation in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Novel Protective Function of 5-Methoxytryptophan in Vascular Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Control of Tissue Fibrosis by 5-Methoxytryptophan, an Innate Anti-Inflammatory Metabolite [frontiersin.org]
- 4. Mitochondrial interaction of fibrosis-protective 5-methoxy tryptophan enhances collagen uptake by macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Tryptophan metabolite 5-methoxytryptophan ameliorates arterial denudation-induced intimal hyperplasia via opposing effects on vascular endothelial and smooth muscle cells | Aging [aging-us.com]
- 7. ahajournals.org [ahajournals.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. caymanchem.com [caymanchem.com]
Applications of 5-Methoxy-DL-tryptophan in Neuroscience: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Methoxy-DL-tryptophan (5-MTP), an endogenous metabolite of tryptophan, is emerging as a molecule of significant interest in neuroscience research. Although its role in the central nervous system is not as extensively characterized as its precursor L-tryptophan or the related serotonin precursor 5-hydroxytryptophan (5-HTP), recent studies have highlighted its potent anti-inflammatory and neuroprotective properties. These attributes make 5-MTP a compelling candidate for investigation in various neurological and neurodegenerative disorders where neuroinflammation is a key pathological component.
This document provides detailed application notes and experimental protocols based on published research, focusing on the utility of 5-MTP as a research tool and a potential therapeutic agent in neuroscience.
I. Core Applications in Neuroscience
The primary application of 5-MTP in neuroscience to date revolves around its anti-neuroinflammatory effects , particularly through the modulation of microglial activation. Research has demonstrated its potential in models of acute neuronal injury, with implications for broader neuroinflammatory conditions.
Key Research Areas:
-
Neuroinflammation: Investigating the mechanisms by which 5-MTP suppresses the activation of microglia and the subsequent release of pro-inflammatory cytokines.
-
Spinal Cord Injury (SCI): Studying the therapeutic potential of 5-MTP in reducing secondary injury cascades following traumatic spinal cord injury.
-
Neurodegenerative Diseases: Exploring the potential of 5-MTP to mitigate the neuroinflammatory component of diseases such as Alzheimer's and Parkinson's disease, although direct evidence is still emerging.
II. Quantitative Data Summary
The following tables summarize the quantitative data from key in vitro and in vivo studies, providing a reference for effective concentrations and dosages.
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Type | Model | Concentration/Dose | Observed Effect | Reference |
| Cytokine Reduction | Mouse Microglia | LPS-induced inflammation | 100 µM | Significant reduction in TNF-α, IL-1β, IL-6, and IL-18 release. | [1] |
| Signaling Inhibition | Mouse Microglia | LPS-induced inflammation | 100 µM | Negative regulation of p38-MAPK signaling and NLRP3/caspase-1 expression. | [1] |
| Cytokine Reduction | Vascular Smooth Muscle Cells | Pam3CSK4-induced inflammation | 100 µM | Blockade of IL-6 elevation. | [2] |
Table 2: In Vivo Efficacy of this compound
| Parameter | Animal Model | Administration Route | Dosage | Observed Effect | Reference |
| Neuroinflammation | Mouse model of Spinal Cord Injury | Intraperitoneal (i.p.) | 25 mg/kg | Mitigated neuroinflammation and reduced glial scar formation. | [1] |
| Functional Recovery | Mouse model of Spinal Cord Injury | Intraperitoneal (i.p.) | 25 mg/kg | Improved neurological integrity, neuronal survival, and locomotor function. | [1] |
| Atherosclerosis | ApoE-/- mice on a high-fat diet | Intraperitoneal (i.p.) | 23.5 mg/kg (twice a week) | Attenuated atherosclerotic calcification. | [2] |
III. Experimental Protocols
The following are detailed protocols for key experiments cited in the literature, providing a methodological framework for researchers.
Protocol 1: In Vitro Assessment of Anti-Neuroinflammatory Effects of 5-MTP on Microglia
Objective: To determine the effect of 5-MTP on lipopolysaccharide (LPS)-induced pro-inflammatory cytokine production and signaling pathways in microglial cells.
Materials:
-
Mouse microglial cell line (e.g., BV-2) or primary microglia
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
This compound (Sigma-Aldrich or equivalent)
-
Lipopolysaccharide (LPS) from E. coli (e.g., O111:B4)
-
Phosphate Buffered Saline (PBS)
-
ELISA kits for TNF-α, IL-1β, IL-6, and IL-18
-
Reagents for Western blotting (lysis buffer, primary antibodies against p-p38, p38, NLRP3, Caspase-1, and β-actin, secondary antibodies)
-
Immunofluorescence staining reagents (paraformaldehyde, Triton X-100, primary antibody against Iba1, fluorescently labeled secondary antibody, DAPI)
Procedure:
-
Cell Culture: Culture microglial cells in DMEM with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment:
-
Seed cells in appropriate culture plates (e.g., 6-well plates for Western blot and ELISA, chamber slides for immunofluorescence).
-
Allow cells to adhere overnight.
-
Pre-treat cells with 5-MTP (e.g., 100 µM) or vehicle (PBS) for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified time (e.g., 24 hours for cytokine measurement, shorter time points for signaling pathway analysis).
-
-
ELISA for Cytokine Measurement:
-
Collect the cell culture supernatants.
-
Centrifuge to remove cellular debris.
-
Perform ELISA for TNF-α, IL-1β, IL-6, and IL-18 according to the manufacturer's instructions.
-
-
Western Blotting for Signaling Pathway Analysis:
-
Wash cells with cold PBS.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Detect protein bands using an enhanced chemiluminescence (ECL) system.
-
-
Immunofluorescence for Microglial Activation:
-
Fix cells with 4% paraformaldehyde.
-
Permeabilize with 0.1% Triton X-100.
-
Block with 5% BSA.
-
Incubate with primary antibody against Iba1.
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Counterstain nuclei with DAPI.
-
Visualize using a fluorescence microscope.
-
Protocol 2: In Vivo Evaluation of 5-MTP in a Mouse Model of Spinal Cord Injury (SCI)
Objective: To assess the therapeutic efficacy of 5-MTP in a contusion model of SCI in mice, focusing on neuroinflammation and functional recovery.
Materials:
-
C57BL/6 mice (female, 8-10 weeks old)
-
This compound
-
Sterile PBS
-
Anesthetic (e.g., isoflurane)
-
Spinal cord impactor device
-
Surgical instruments
-
Basso Mouse Scale (BMS) for locomotor assessment
-
Reagents for tissue processing (paraformaldehyde, sucrose solutions)
-
Reagents for immunohistochemistry and immunofluorescence (antibodies against inflammatory markers, neuronal markers, etc.)
Procedure:
-
Animal Model:
-
Anesthetize the mouse.
-
Perform a laminectomy at the T9-T10 vertebral level to expose the spinal cord.
-
Induce a moderate contusion injury using a spinal cord impactor.
-
Suture the muscle and skin layers.
-
Provide post-operative care, including manual bladder expression.
-
-
Treatment:
-
Administer 5-MTP (25 mg/kg) or vehicle (PBS) via intraperitoneal (i.p.) injection immediately after SCI and then daily for a specified period (e.g., 7 days).
-
-
Behavioral Assessment:
-
Assess locomotor function using the Basso Mouse Scale (BMS) at regular intervals (e.g., 1, 3, 7, 14, 21, and 28 days post-injury).
-
-
Tissue Collection and Processing:
-
At the end of the experiment (e.g., 28 days post-injury), deeply anesthetize the mice and perfuse transcardially with saline followed by 4% paraformaldehyde.
-
Dissect the spinal cord segment containing the lesion epicenter.
-
Post-fix the tissue and cryoprotect in graded sucrose solutions.
-
Embed in OCT compound and freeze.
-
Section the spinal cord tissue using a cryostat.
-
-
Histological and Immunohistochemical Analysis:
-
Perform staining (e.g., H&E, Nissl) to assess tissue morphology and neuronal survival.
-
Conduct immunofluorescence staining for markers of neuroinflammation (e.g., Iba1 for microglia, GFAP for astrocytes), and neuronal integrity.
-
Quantify the staining intensity and cell numbers in the lesion and peri-lesion areas.
-
IV. Signaling Pathways and Visualizations
The anti-neuroinflammatory effects of 5-MTP are, in part, mediated by the inhibition of the p38 MAPK and NLRP3 inflammasome signaling pathways in microglia.
Caption: 5-MTP inhibits LPS-induced p38 MAPK activation in microglia.
Caption: 5-MTP negatively regulates NLRP3 inflammasome expression.
Caption: Workflow for in vivo SCI experiments with 5-MTP.
V. Future Directions and Considerations
While the current research on 5-MTP in neuroscience is promising, it is still in its early stages. Future research should aim to:
-
Elucidate Blood-Brain Barrier Permeability: Directly assess the ability of 5-MTP to cross the blood-brain barrier to better understand its therapeutic potential for CNS disorders.
-
Investigate Neurodegenerative Disease Models: Evaluate the efficacy of 5-MTP in established animal models of Alzheimer's disease, Parkinson's disease, and other neurodegenerative conditions where neuroinflammation is a key factor.
-
Explore Effects on Neuronal Function: Conduct electrophysiological studies to determine if 5-MTP has direct effects on neuronal excitability, synaptic transmission, and plasticity.
-
Characterize Receptor Interactions: Identify specific receptors or molecular targets through which 5-MTP exerts its effects in neuronal and glial cells.
By expanding on the current foundation of knowledge, the full potential of this compound as a tool and therapeutic agent in neuroscience can be realized.
References
5-Methoxy-DL-tryptophan: Application Notes and Protocols for Therapeutic Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Methoxy-DL-tryptophan (5-MTP) is an endogenous metabolite of tryptophan with significant therapeutic potential.[1] It is emerging as a promising lead compound for the development of novel drugs targeting a range of conditions, including inflammatory diseases, fibrosis, cancer, and vascular disorders.[1][2] This document provides detailed application notes and experimental protocols for researchers investigating the therapeutic applications of 5-MTP.
Therapeutic Applications and Mechanism of Action
5-MTP exhibits a variety of biological activities, primarily attributed to its anti-inflammatory and anti-fibrotic properties.[1][3] It functions by modulating key signaling pathways involved in inflammation and cellular proliferation.
Key Therapeutic Areas:
-
Anti-inflammatory: 5-MTP has been shown to suppress the production of pro-inflammatory cytokines such as IL-6, TNF-α, and IL-1β.[3][4] It effectively reduces inflammation in various models, including lipopolysaccharide (LPS)-induced endotoxemia.[4][5]
-
Anti-fibrotic: The compound attenuates fibrosis in multiple organs, including the lungs, kidneys, liver, and heart.[1] It inhibits the differentiation of fibroblasts into myofibroblasts, a key process in the development of fibrosis.[1]
-
Vascular Protection: 5-MTP protects against vascular injury and neointima formation.[2] It promotes re-endothelialization and inhibits the proliferation and migration of vascular smooth muscle cells.[6][7]
-
Anti-cancer: 5-MTP has demonstrated anti-cancer properties by inhibiting cancer cell migration, invasion, and tumor growth.[8] This is partly achieved through the suppression of cyclooxygenase-2 (COX-2) expression.[9][8]
Mechanism of Action:
The therapeutic effects of 5-MTP are primarily mediated through the inhibition of several key signaling pathways:
-
p38 MAPK Pathway: 5-MTP consistently blocks the activation of p38 Mitogen-Activated Protein Kinase (MAPK) in various cell types, which is a central mechanism for its anti-inflammatory and anti-fibrotic effects.[1][6]
-
NF-κB Pathway: By inhibiting the p38 MAPK pathway, 5-MTP subsequently suppresses the activation of Nuclear Factor-kappa B (NF-κB), a critical transcription factor for inflammatory gene expression.[1][6]
-
TGF-β/SMAD3 Pathway: In the context of fibrosis, 5-MTP has been shown to downregulate the Transforming Growth Factor-beta (TGF-β)/SMAD3 signaling pathway.[10]
-
PI3K/AKT Pathway: 5-MTP also modulates the Phosphoinositide 3-kinase (PI3K)/AKT signaling pathway, which is involved in cell survival, proliferation, and migration.[1][11]
Quantitative Data Summary
The following tables summarize quantitative data from preclinical studies on this compound.
Table 1: In Vivo Efficacy of this compound in Animal Models
| Animal Model | Species | 5-MTP Dose | Route of Administration | Key Findings | Reference(s) |
| LPS-induced Endotoxemia | Mouse | 23.4 mg/kg | Intraperitoneal (i.p.) | Increased survival rate. | [4][5] |
| Cecal Ligation and Puncture (Sepsis) | Mouse | 23.4 mg/kg | Intraperitoneal (i.p.) | Increased survival rate. | [4] |
| Bleomycin-induced Pulmonary Fibrosis | Mouse | Not specified | Not specified | Improved lung function and attenuated alveolar destruction. | [10] |
| Carotid Artery Ligation (Neointima formation) | Mouse | Not specified | Not specified | Reduced intimal thickening by 40%. | [2] |
| A549 Xenograft (Cancer) | Mouse | 100 mg/kg | Intraperitoneal (i.p.) | Reduced tumor growth and metastasis. | [4] |
| Atherosclerosis | Mouse | 23.5 mg/kg | Intraperitoneal (i.p.) | Attenuated atherosclerotic calcification. | [12] |
Table 2: In Vitro Efficacy of this compound
| Cell Type | Assay | 5-MTP Concentration | Key Findings | Reference(s) |
| RAW 264.7 Macrophages | Cytokine expression (LPS-induced) | 50 µM | Reduced expression of COX-2, TNF-α, IL-1β, and IL-6. | [4] |
| Vascular Smooth Muscle Cells (VSMCs) | IL-6 release (Pam3CSK4-induced) | 100 µM | Blocked IL-6 elevation. | [3][13] |
| A549 (Lung Cancer Cells) | COX-2 Expression | 10 - 100 µM | Concentration-dependent inhibition of COX-2 expression. | [14] |
| HCT-116 (Colorectal Cancer Cells) | PI3K/Akt/FoxO3a signaling | 5, 25, 100 µM | Dose-dependent inhibition of the signaling pathway. | [11] |
Experimental Protocols
This section provides detailed protocols for key experiments to evaluate the therapeutic effects of this compound.
In Vitro Assays
1. Cell Viability Assay (MTT Assay)
This protocol is used to assess the effect of 5-MTP on cell viability and proliferation.
Materials:
-
Cells of interest (e.g., cancer cell lines, fibroblasts)
-
96-well plates
-
Complete culture medium
-
This compound (5-MTP)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
MTT solvent (e.g., DMSO, or 0.04 M HCl in isopropanol)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of 5-MTP in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the 5-MTP dilutions to the respective wells. Include vehicle-treated and untreated controls.
-
Incubate the plate for the desired time period (e.g., 24, 48, 72 hours) at 37°C in a 5% CO₂ incubator.
-
After incubation, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.[15][16]
-
Carefully remove the medium and add 100-150 µL of MTT solvent to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[15]
-
Measure the absorbance at 570 nm using a microplate reader.[16]
-
Calculate cell viability as a percentage of the untreated control.
2. Western Blot Analysis for Signaling Pathway Activation
This protocol is used to determine the effect of 5-MTP on the activation of signaling proteins like p38 MAPK, NF-κB, and Akt.
Materials:
-
Cells of interest
-
This compound (5-MTP)
-
Stimulating agent (e.g., LPS, TGF-β)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-p38, anti-p38, anti-phospho-NF-κB p65, anti-NF-κB p65, anti-phospho-Akt, anti-Akt)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Plate cells and treat with 5-MTP for a specified time, followed by stimulation with the appropriate agonist if required.
-
Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a protein assay.
-
Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.[17]
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.[17]
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.[17]
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in step 9.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH) and the total protein.
In Vivo Models
1. LPS-Induced Endotoxemia in Mice
This model is used to evaluate the anti-inflammatory effects of 5-MTP in a model of systemic inflammation.
Materials:
-
C57BL/6 mice (or other suitable strain)
-
Lipopolysaccharide (LPS) from E. coli
-
This compound (5-MTP)
-
Sterile saline
-
Syringes and needles for injection
Procedure:
-
Acclimatize mice for at least one week before the experiment.
-
Divide mice into experimental groups (e.g., Vehicle + Saline, Vehicle + LPS, 5-MTP + LPS).
-
Administer 5-MTP (e.g., 23.4 mg/kg) or vehicle (saline) via intraperitoneal (i.p.) injection.[18]
-
After a predetermined time (e.g., 30 minutes to 2 hours), induce endotoxemia by i.p. injection of a sublethal or lethal dose of LPS (e.g., 20-60 mg/kg).[1][19][20]
-
Monitor mice for survival and clinical signs of sickness (e.g., lethargy, piloerection) over a period of 72 hours.[5]
-
For mechanistic studies, mice can be euthanized at earlier time points (e.g., 1-6 hours post-LPS) to collect blood and tissues for cytokine analysis (e.g., ELISA) or Western blotting.[1]
2. Bleomycin-Induced Pulmonary Fibrosis in Mice
This model is used to assess the anti-fibrotic potential of 5-MTP.
Materials:
-
C57BL/6 mice
-
Bleomycin sulfate
-
This compound (5-MTP)
-
Sterile saline
-
Anesthesia
-
Intratracheal instillation device
Procedure:
-
Anesthetize the mice.
-
Induce pulmonary fibrosis by a single intratracheal instillation of bleomycin (e.g., 1-5 U/kg) in sterile saline.[3][7][21] Control animals receive saline only.
-
Administer 5-MTP or vehicle daily or on a specified schedule via a suitable route (e.g., i.p. injection).
-
Monitor the animals for signs of distress.
-
After a specific period (typically 14-28 days), euthanize the mice.[7][21]
-
Collect bronchoalveolar lavage fluid (BALF) for cell counts and cytokine analysis.
-
Harvest the lungs for histological analysis (e.g., Masson's trichrome staining for collagen) and biochemical assays (e.g., hydroxyproline content to quantify collagen).[7][21]
3. Carotid Artery Ligation Model of Neointima Formation in Mice
This model is used to investigate the vasoprotective effects of 5-MTP.
Materials:
-
FVB or C57BL/6 mice
-
Surgical instruments
-
Suture material
-
This compound (5-MTP)
-
Anesthesia
Procedure:
-
Anesthetize the mouse and perform a midline cervical incision to expose the left common carotid artery.
-
Ligate the left common carotid artery just proximal to the bifurcation with a suture.[10][22]
-
Close the incision.
-
Administer 5-MTP or vehicle according to the experimental design.
-
After a set period (e.g., 2-4 weeks), euthanize the mice.[22]
-
Perfuse the vasculature with saline followed by a fixative (e.g., 4% paraformaldehyde).
-
Excise the ligated carotid artery and process it for histological analysis.
-
Stain arterial cross-sections (e.g., with Hematoxylin and Eosin or Elastin van Gieson) and perform morphometric analysis to measure the neointima and media areas.
Visualizations
The following diagrams illustrate key signaling pathways modulated by 5-MTP and a general experimental workflow.
Caption: Signaling pathways modulated by this compound.
Caption: General experimental workflow for evaluating 5-MTP.
References
- 1. The LPS-induced endotoxemia mouse model [bio-protocol.org]
- 2. The determination of 5-methoxytryptophan in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jcbr.journals.ekb.eg [jcbr.journals.ekb.eg]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. criver.com [criver.com]
- 8. broadpharm.com [broadpharm.com]
- 9. resources.revvity.com [resources.revvity.com]
- 10. ahajournals.org [ahajournals.org]
- 11. 5-methoxytryptophan induced apoptosis and PI3K/Akt/FoxO3a phosphorylation in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. file.medchemexpress.com [file.medchemexpress.com]
- 14. 5-methoxyindole metabolites of L-tryptophan: control of COX-2 expression, inflammation and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. MTT assay protocol | Abcam [abcam.com]
- 16. protocols.io [protocols.io]
- 17. Western blot Protocol specific for NFkB p65 antibody (NBP1-96139): Novus Biologicals [novusbio.com]
- 18. ahajournals.org [ahajournals.org]
- 19. Injections of Lipopolysaccharide into Mice to Mimic Entrance of Microbial-derived Products After Intestinal Barrier Breach - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Time course of bleomycin-induced lung fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Remodeling with neointima formation in the mouse carotid artery after cessation of blood flow - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Enantiomeric Separation of 5-Methoxy-DL-tryptophan by High-Performance Liquid Chromatography (HPLC)
Audience: Researchers, scientists, and drug development professionals.
Introduction
5-Methoxy-DL-tryptophan is a racemic mixture containing two enantiomers, D- and L-5-methoxytryptophan. As enantiomers can exhibit different pharmacological and toxicological profiles, their separation and analysis are crucial in drug development and various fields of research. This application note provides detailed protocols for the enantiomeric separation of this compound using High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP). The methods described are based on established chromatographic principles for the resolution of tryptophan derivatives.[1][2][3][4]
The primary technique highlighted is reversed-phase HPLC, which is a widely used method for the separation of amino acid enantiomers without the need for derivatization.[2] This approach offers a direct analysis of the enantiomers, simplifying the workflow and avoiding potential impurities from derivatization steps.[2]
Experimental Protocols
This section details the methodologies for the enantiomeric separation of this compound using a Cinchona alkaloid-based zwitterionic chiral stationary phase.
Method 1: Chiral HPLC with Zwitterionic CSP
This method is adapted from a study that demonstrated efficient separation of various monosubstituted tryptophan derivatives.[1][3][4]
Materials and Reagents:
-
Racemic this compound standard
-
HPLC grade Methanol
-
HPLC grade Water
-
Formic acid (FA)
-
Diethylamine (DEA)
-
Chiral Stationary Phase: Cinchona alkaloid-based zwitterionic CSP (e.g., CHIRALPAK® ZWIX(+))[4]
-
HPLC System: A standard HPLC system equipped with a UV detector.
Chromatographic Conditions:
| Parameter | Condition |
| Column | Cinchona alkaloid-based zwitterionic CSP |
| Mobile Phase | Methanol/H₂O (98/2, v/v) containing 25–75 mM Formic Acid and 20–50 mM Diethylamine[1][3][4] |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C[5] |
| Detection | UV at 280 nm[5] |
| Injection Volume | 10 µL |
Sample Preparation:
-
Prepare a stock solution of this compound in the mobile phase at a concentration of 1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
Procedure:
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the prepared sample onto the column.
-
Run the analysis under the specified chromatographic conditions.
-
Identify the peaks corresponding to the D- and L-enantiomers based on their retention times.
Data Presentation
The following table summarizes the expected chromatographic results based on the separation of similar tryptophan derivatives using a zwitterionic CSP. The separation factor (α) and resolution (Rs) are key indicators of the separation efficiency.
| Analyte | Mobile Phase Composition | Separation Factor (α) | Resolution (Rs) |
| 5-Methoxytryptophan | Methanol/H₂O (98/2) with 25-75 mM FA and 20-50 mM DEA[1][3][4] | > 1.25[1][3][4] | Baseline separation is expected |
Visualizations
Experimental Workflow for Chiral HPLC Separation
Caption: Workflow for the enantiomeric separation of this compound by HPLC.
Principle of Chiral Recognition on a Zwitterionic CSP
Caption: Chiral recognition mechanism between enantiomers and a zwitterionic CSP.
References
- 1. Enantiomeric Separation of Monosubstituted Tryptophan Derivatives and Metabolites by HPLC with a Cinchona Alkaloid-Based Zwitterionic Chiral Stationary Phase and Its Application to the Evaluation of the Optical Purity of Synthesized 6-Chloro-l-Tryptophan - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Enantioseparation of DL-tryptophan by spiral tube assembly counter-current chromatography and evaluation of mass transfer rate for enantiomers - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
preventing degradation of 5-Methoxy-DL-tryptophan in solution
Welcome to the technical support center for 5-Methoxy-DL-tryptophan (5-MTP). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of 5-MTP in solution. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work.
Troubleshooting Guide
This guide addresses specific issues you might encounter with 5-MTP solutions and provides actionable steps to resolve them.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Solution turns yellow or brown over a short period. | 1. Photodegradation: Exposure to ambient or UV light. The indole ring of tryptophan and its derivatives is susceptible to photo-oxidation. 2. Oxidation: Reaction with dissolved oxygen or other oxidizing agents in the solvent. | 1. Protect from Light: Prepare and store solutions in amber vials or wrap containers in aluminum foil. Minimize exposure to light during experiments. 2. De-gas Solvents: Purge solvents with an inert gas (e.g., argon or nitrogen) before dissolving the 5-MTP. 3. Use Fresh Solutions: Prepare aqueous solutions fresh for each experiment and do not store them for more than one day.[1] 4. Add Antioxidants: Consider adding a compatible antioxidant to the solution (see protocol below). |
| Loss of compound activity or concentration in cell culture. | 1. Enzymatic Degradation: If working with cells that can be stimulated by inflammatory agents (e.g., macrophages, microglia), the enzyme indoleamine 2,3-dioxygenase (IDO-1) may be upregulated. IDO-1 degrades 5-MTP.[2] 2. Adsorption to plasticware. | 1. Inhibit IDO-1: If enzymatic degradation is suspected, co-incubate with an IDO-1 inhibitor such as 1-methyl-tryptophan (1-MT). 2. Check Cell Types: Be aware that pro-inflammatory stimuli like lipopolysaccharide (LPS) can induce IDO-1 expression in certain cell types, leading to 5-MTP degradation.[2] 3. Use Low-Binding Plates: For sensitive applications, use low-protein-binding microplates or tubes. |
| Precipitation observed in the solution. | 1. Poor Solubility: The concentration may exceed the solubility limit in the chosen solvent. 5-MTP has limited solubility in aqueous buffers (approx. 1 mg/mL in PBS, pH 7.2).[1] 2. pH Shift: Changes in pH can affect the solubility of 5-MTP. 3. Temperature Effects: Solubility may decrease at lower temperatures. | 1. Prepare a Stock Solution: Dissolve 5-MTP in an organic solvent like DMSO first (at a concentration of approximately 1 mg/ml), and then dilute it into your aqueous buffer.[1] Ensure the final concentration of the organic solvent is compatible with your experimental system. 2. Control pH: Use a buffered solution to maintain a stable pH. 3. Gentle Warming/Sonication: To aid dissolution, you can gently warm the solution to 37°C or use an ultrasonic bath. |
| Inconsistent experimental results. | 1. Repeated Freeze-Thaw Cycles: This can lead to degradation of the compound in stock solutions. 2. Inconsistent Solution Preparation: Variations in solvent, pH, or storage time. | 1. Aliquot Stock Solutions: Upon preparation, divide stock solutions into single-use aliquots to avoid repeated freezing and thawing.[3] 2. Standardize Protocols: Follow a consistent, documented procedure for solution preparation and handling. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended way to prepare and store a stock solution of 5-MTP?
A1: It is recommended to prepare stock solutions in an organic solvent such as DMSO. Once prepared, the solution should be aliquoted into single-use vials to prevent degradation from repeated freeze-thaw cycles. Store these aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months). Always protect the stock solution from light.[3]
Q2: How stable is 5-MTP in aqueous solutions like PBS or cell culture media?
A2: 5-MTP is not very stable in aqueous solutions for extended periods. It is highly recommended to prepare aqueous working solutions fresh on the day of use. Storing aqueous solutions for more than one day is not advised due to the risk of degradation.[1] In the absence of pro-inflammatory stimuli, 5-MTP has been shown to be stable in cell culture media during differentiation experiments.[2]
Q3: What are the main degradation pathways for 5-MTP?
A3: The primary degradation pathways for 5-MTP are:
-
Oxidative Degradation: The indole ring is susceptible to oxidation from reactive oxygen species, which can be accelerated by light (photodegradation) and heat.
-
Enzymatic Degradation: In biological systems, particularly under inflammatory conditions, 5-MTP can be degraded by the enzyme indoleamine 2,3-dioxygenase (IDO-1) into 5-methoxy-kynurenine.[2]
Q4: Can I do anything to improve the stability of my 5-MTP working solution during a long experiment?
A4: Yes. To improve stability, you should:
-
Protect the solution from light as much as possible.
-
Maintain a constant, appropriate pH using a stable buffer system.
-
If compatible with your experiment, consider adding an antioxidant like ascorbic acid or α-ketoglutaric acid.
-
Prepare the solution using solvents that have been de-gassed with an inert gas.
Q5: How can I detect if my 5-MTP has degraded?
A5: Degradation can sometimes be observed visually as a yellowing or browning of the solution. For quantitative analysis, High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection is a common and effective method to measure the concentration of the parent 5-MTP and detect the appearance of degradation products.
Data Presentation
The following tables summarize the stability of 5-MTP under various conditions. This data is compiled from general knowledge of tryptophan derivatives and should be used as a guideline. Specific stability testing for your experimental conditions is recommended.
Table 1: Recommended Storage Conditions and Expected Stability
| Solution Type | Solvent | Storage Temperature | Light Condition | Expected Stability |
| Solid Powder | N/A | -20°C | Dark | ≥ 4 years[4] |
| Stock Solution | DMSO | -20°C | Dark (in aliquots) | Up to 1 month[3] |
| Stock Solution | DMSO | -80°C | Dark (in aliquots) | Up to 6 months[3] |
| Working Solution | Aqueous Buffer (e.g., PBS) | 4°C to 37°C | Dark | < 24 hours (Prepare Fresh)[1] |
Table 2: Factors Influencing Degradation of 5-MTP in Solution
| Factor | Condition | Impact on Stability | Recommended Practice |
| Light | UV or prolonged ambient light | High | Work in low light; use amber vials or foil wrapping. |
| Temperature | > 40°C | Moderate to High | Maintain solutions at the recommended experimental temperature; avoid excessive heat. |
| pH | Acidic (< 4) or Alkaline (> 9) | Moderate | Maintain pH within a neutral and stable range (e.g., pH 7.0-7.4) using a suitable buffer. |
| Oxygen | Presence of dissolved oxygen | Moderate | Use de-gassed solvents; consider adding antioxidants. |
| Biological Factors | Presence of IDO-1 enzyme | High (in specific contexts) | Be aware of cell types and stimuli; use IDO-1 inhibitors if necessary. |
Experimental Protocols
Protocol 1: Preparation of a Stabilized 5-MTP Working Solution
Objective: To prepare an aqueous working solution of 5-MTP with enhanced stability for use in in vitro experiments.
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO), molecular biology grade
-
Phosphate-buffered saline (PBS), pH 7.4
-
Ascorbic acid (optional antioxidant)
-
Sterile, amber microcentrifuge tubes or tubes wrapped in foil
-
Inert gas (argon or nitrogen)
Procedure:
-
Prepare Stock Solution: a. Weigh out the required amount of 5-MTP solid in a sterile tube. b. Add DMSO to a final concentration of 1 mg/mL. c. Vortex gently until fully dissolved. d. Aliquot the stock solution into single-use amber tubes and store at -80°C.
-
Prepare Working Solution: a. (Optional) De-gas Buffer: Sparge the PBS with inert gas for 10-15 minutes to remove dissolved oxygen. b. (Optional) Add Antioxidant: If using an antioxidant, prepare a fresh stock of ascorbic acid in de-gassed PBS and add it to the main volume of de-gassed PBS to a final concentration of 50-100 µM. c. Dilution: Thaw a single aliquot of the 5-MTP stock solution. Dilute the stock solution into the de-gassed (and antioxidant-containing, if applicable) PBS to the desired final concentration. d. Mixing: Mix gently by inversion. Avoid vigorous vortexing to minimize re-introduction of oxygen. e. Use Immediately: Use the freshly prepared working solution immediately for your experiment.
Protocol 2: Forced Degradation Study of 5-MTP
Objective: To assess the stability of 5-MTP under various stress conditions and identify potential degradation products.
Materials:
-
5-MTP solution (e.g., 100 µM in PBS, pH 7.4)
-
0.1 M HCl
-
0.1 M NaOH
-
3% Hydrogen peroxide (H₂O₂)
-
UV lamp (e.g., 254 nm)
-
Water bath or incubator
-
HPLC system with UV or fluorescence detector
Procedure:
-
Sample Preparation: Prepare a bulk solution of 5-MTP in your buffer of choice. Aliquot this solution into separate tubes for each stress condition. Keep a control sample at -20°C in the dark.
-
Acid Hydrolysis: Add 0.1 M HCl to an aliquot to adjust the pH to ~1-2. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Add 0.1 M NaOH to an aliquot to adjust the pH to ~12-13. Incubate at 60°C for 8 hours.
-
Oxidation: Add 3% H₂O₂ to an aliquot. Incubate at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Incubate an aliquot at 80°C for 48 hours, protected from light.
-
Photodegradation: Expose an aliquot to UV light at a controlled distance and time (e.g., 24 hours).
-
Sample Analysis: a. At specified time points (e.g., 0, 4, 8, 24, 48 hours), take a sample from each condition. b. Neutralize the acid and base hydrolysis samples before analysis. c. Analyze all samples, including the control, by a validated HPLC method to determine the remaining percentage of 5-MTP and to observe the formation of degradation peaks.
Visualizations
Caption: Major degradation pathways for this compound in solution.
Caption: Workflow for conducting a forced degradation study of 5-MTP.
References
Technical Support Center: 5-Methoxy-DL-tryptophan HPLC Analysis
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding HPLC analysis of 5-Methoxy-DL-tryptophan, with a specific focus on resolving peak tailing issues.
Troubleshooting Guide: Resolving Peak Tailing
This guide addresses the common issue of peak tailing observed during the HPLC analysis of this compound. Follow this step-by-step approach to diagnose and resolve the problem.
Question: My this compound peak is tailing. What are the primary causes and how can I fix it?
Answer:
Peak tailing for this compound, a compound with a basic amine group, is most commonly caused by undesirable secondary interactions with the stationary phase, particularly with acidic silanol groups on silica-based columns.[1][2] Other potential causes include column overload, improper solvent conditions, or physical issues with the HPLC system.
Below is a systematic workflow to identify and eliminate the cause of peak tailing.
Caption: Troubleshooting workflow for HPLC peak tailing.
1. Mitigate Secondary Chemical Interactions
The most frequent cause of peak tailing for basic compounds like this compound is the interaction between the analyte's positively charged amine group and negatively charged, deprotonated silanol groups (Si-O⁻) on the silica stationary phase.[2][3] This secondary retention mechanism needs to be minimized.[1]
-
Lower Mobile Phase pH: Decrease the mobile phase pH to ≤ 3 using an additive like 0.1% formic acid or phosphoric acid.[4] At low pH, the silanol groups are protonated (Si-OH), minimizing their ability to interact with the protonated amine of the analyte.[1][5] Be sure to use a column rated for low-pH conditions to avoid damaging the stationary phase.[4]
-
Use a Competing Base: Add a small concentration (e.g., 10-25 mM) of a competing base, such as triethylamine (TEA), to the mobile phase.[4][6] TEA acts as a silanol-masking agent, preferentially interacting with the active sites on the stationary phase and preventing the analyte from binding to them.
-
Select a Base-Deactivated/End-Capped Column: Modern HPLC columns are often "end-capped," a process that deactivates a majority of the residual silanol groups.[1] Using a column specifically designed for the analysis of basic compounds, such as a hybrid-silica or polymer-based column, can eliminate this problem at the source.[6]
2. Check for Column Overload and Solvent Mismatch
-
Mass Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.[7] If you observe that the peak shape looks like a right triangle, this is a likely cause.[8]
-
Solution: Reduce the mass of sample injected by either lowering the sample concentration or decreasing the injection volume.[8]
-
-
Solvent Mismatch: If the sample is dissolved in a solvent that is significantly stronger (more non-polar in reversed-phase) than the mobile phase, it can cause peak shape issues, particularly for early eluting peaks.[3][8]
-
Solution: Whenever possible, dissolve the sample in the initial mobile phase. If solubility is an issue, use the weakest possible solvent that can adequately dissolve the analyte.
-
3. Evaluate Column and System Health
If chemical and loading issues are ruled out, the problem may be physical. These issues typically affect all peaks in the chromatogram, not just the analyte of interest.[9]
-
Column Void or Contamination: A void at the head of the column or contamination from sample matrix components can disrupt the sample path, causing peak tailing.[7][8] An increase in system backpressure often accompanies this issue.[10]
-
Extra-Column Volume: Excessive volume from long or wide-bore tubing and improper fittings between the injector, column, and detector can cause band broadening and tailing.[7][11] This is more pronounced for early eluting peaks.[10]
-
Solution: Ensure all tubing is cut to the appropriate length and that all fittings are properly seated to minimize dead volume.
-
Frequently Asked Questions (FAQs)
Q1: Why is this compound particularly prone to peak tailing?
A1: this compound contains a primary amine functional group within its structure. In typical reversed-phase HPLC mobile phases (pH > 3), this amine group can become protonated (positively charged). This charge makes it susceptible to strong ionic interactions with residual silanol groups on silica-based stationary phases, which are often deprotonated (negatively charged).[2][11] This secondary interaction, in addition to the primary hydrophobic retention mechanism, causes a portion of the analyte molecules to lag behind as they travel through the column, resulting in a tailing peak.[1]
Caption: Analyte interaction with the stationary phase.
Q2: What is an acceptable peak asymmetry or tailing factor?
A2: An ideal, perfectly symmetrical peak has a tailing factor (Tf) or asymmetry factor (As) of 1.0. For most assays, a tailing factor up to 1.5 is considered acceptable.[1] However, for high-precision quantitative analysis, it is best to keep the tailing factor below 1.2. A value greater than 2.0 indicates a significant problem that requires troubleshooting.[8]
Q3: Can the mobile phase pH affect my retention time as well as the peak shape?
A3: Yes, absolutely. The mobile phase pH is a critical parameter that affects both retention and peak shape for ionizable compounds.[12][13] For a basic compound like this compound, lowering the pH will make the analyte more polar (due to protonation), which generally leads to a decrease in retention time in reversed-phase HPLC.[5] You may need to compensate for this by decreasing the percentage of organic solvent in your mobile phase to achieve the desired retention.
Q4: I've tried everything and the peak is still tailing. What else could it be?
A4: If you have systematically addressed chemical interactions, column overload, and system health, consider these less common causes:
-
Co-eluting Interference: An impurity or related compound may be co-eluting with your main peak, giving the appearance of a tail.[1] Try changing the detector wavelength to see if the peak shape changes, which would indicate the presence of a spectrally different compound.
-
Metal Chelation: Some compounds can interact with trace metals present in the stainless-steel components of the HPLC (frits, tubing) or within the silica packing itself. This is less common for tryptophan derivatives but can be addressed by adding a chelating agent like EDTA to the mobile phase, or by using a PEEK-lined column and system.[7]
Experimental Protocols & Data
Recommended Starting HPLC Method
This protocol provides a robust starting point for the analysis of this compound, designed to minimize peak tailing.
1. Mobile Phase Preparation (pH 2.8):
-
Aqueous (A): Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water. Filter through a 0.22 µm filter.
-
Organic (B): Acetonitrile (HPLC Grade).
-
Final Mobile Phase: Prepare the desired mixture (e.g., 85:15 A:B) and sonicate for 10 minutes to degas.
2. Sample Preparation:
-
Prepare a stock solution of this compound at 1 mg/mL in methanol.
-
Dilute the stock solution to the desired working concentration (e.g., 10 µg/mL) using the initial mobile phase composition (85:15 Water:Acetonitrile with 0.1% Formic Acid).
3. HPLC Instrument Parameters:
-
Column: Use a modern, end-capped C18 column (e.g., Waters XBridge C18, Agilent Zorbax StableBond C18) with dimensions of 4.6 x 150 mm, 3.5 µm particle size.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection (UV): 280 nm.
-
Run Time: 15 minutes.
Table 1: Comparison of HPLC Conditions for Tryptophan Derivatives
This table summarizes various HPLC conditions used for the analysis of tryptophan and its derivatives, providing a reference for method development.
| Parameter | Method 1 (General Purpose) | Method 2 (For Basic Analytes)[14] | Method 3 (LC-MS Compatible)[4] |
| Column | Standard C18, 5 µm | µBondapak C18 | Base-deactivated C18, <5 µm |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | 0.01M Phosphate Buffer | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile | Methanol | Acetonitrile |
| Composition | 93:7 (A:B)[15] | 85% Aqueous + 15% Methanol | Gradient or Isocratic |
| pH | ~2.5 | 4.5 | ~2.8 |
| Additives | None | 0.0025 M Heptane Sulfonic Acid | None |
| Flow Rate | 1.0 mL/min | Not Specified | 0.5 - 1.0 mL/min |
| Detection | UV @ 275 nm | Fluorimetric (Ex: 302, Em: 340) | UV @ 280 nm or MS |
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. restek.com [restek.com]
- 3. support.waters.com [support.waters.com]
- 4. LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com [labcompare.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 7. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 8. i01.yizimg.com [i01.yizimg.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. chromtech.com [chromtech.com]
- 12. chromatographytoday.com [chromatographytoday.com]
- 13. moravek.com [moravek.com]
- 14. Determination of 5-hydroxytryptamine and tryptophan by liquid chromatography in whole blood. Its interest for the exploration of mental disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. asianpubs.org [asianpubs.org]
Technical Support Center: Enhancing the Bioavailability of 5-Methoxy-DL-tryptophan
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at enhancing the bioavailability of 5-Methoxy-DL-tryptophan.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges affecting the oral bioavailability of this compound?
The primary challenges limiting the oral bioavailability of this compound are likely its moderate solubility, potential susceptibility to first-pass metabolism, and transport across the intestinal epithelium.[1][2][3] Like other tryptophan derivatives, it may be metabolized by enzymes in the gut wall and liver, significantly reducing the amount of active compound reaching systemic circulation.[4][5]
Q2: How can I improve the solubility of this compound in my formulations?
Improving the solubility of this compound is a critical first step towards enhancing its bioavailability. Several techniques can be employed, ranging from simple solvent systems to more advanced formulation strategies.
-
Co-solvents: Utilizing a mixture of solvents can significantly enhance solubility. For in vivo preclinical studies, a common approach is to first dissolve the compound in a small amount of an organic solvent like DMSO, and then dilute it with other vehicles such as polyethylene glycol (PEG), Tween-80, and saline.[6]
-
pH Adjustment: The solubility of ionizable compounds can be altered by adjusting the pH of the formulation. The optimal pH for this compound would need to be determined empirically.
-
Micronization: Reducing the particle size of the drug powder increases the surface area available for dissolution.[7]
-
Solid Dispersions: Dispersing this compound in an inert carrier matrix at the molecular level can enhance its dissolution rate.[8]
-
Complexation: The use of cyclodextrins to form inclusion complexes can increase the aqueous solubility of poorly soluble compounds.[7]
Q3: What are the potential metabolic pathways that could limit the bioavailability of this compound?
A key metabolic pathway to consider is degradation by indoleamine 2,3-dioxygenase (IDO1).[5] This enzyme is known to metabolize tryptophan and its derivatives.[4][5] High expression of IDO1 in the gut and liver can lead to significant first-pass metabolism, thereby reducing the oral bioavailability of this compound.[5]
Q4: Are there any analytical methods available for quantifying this compound in biological samples?
Yes, several analytical methods have been developed to measure tryptophan and its metabolites in biological matrices. High-performance liquid chromatography (HPLC) coupled with fluorescence or mass spectrometry (MS) detection is a common and sensitive method for the quantification of this compound in plasma and other biological fluids.[9][10] Spectrophotometric methods have also been described for the determination of tryptophan.[11]
Troubleshooting Guides
Issue 1: Poor Dissolution and Precipitation of this compound in Aqueous Buffers
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Low intrinsic aqueous solubility. | 1. Prepare a stock solution in an organic solvent like DMSO.[3] 2. Perform serial dilutions into your aqueous buffer. 3. If precipitation still occurs, consider using a co-solvent system (e.g., with PEG300 and Tween-80) for your final formulation.[6] | A clear solution with the desired concentration of this compound. |
| pH of the buffer is not optimal for solubility. | Determine the pKa of this compound and adjust the pH of the buffer accordingly to favor the more soluble ionized or unionized form. | Increased solubility and a stable solution. |
| Compound has precipitated out of solution over time. | Prepare fresh solutions before each experiment. If storage is necessary, filter the solution and store at low temperatures, but re-evaluate for precipitation before use.[3] | Consistent and reproducible experimental results. |
Issue 2: Low and Variable Oral Bioavailability in Animal Studies
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Extensive first-pass metabolism. | 1. Prodrug Approach: Synthesize a prodrug of this compound to mask the metabolic site.[4] The prodrug should be designed to be stable in the gastrointestinal tract and liver, and then convert to the active drug in the systemic circulation. 2. Co-administration with an inhibitor: If the primary metabolic enzyme is known (e.g., IDO1), co-administer a known inhibitor of that enzyme.[5] | Increased plasma concentration (AUC) and half-life of this compound. |
| Poor membrane permeability. | 1. Formulation with Permeation Enhancers: Include safe and effective permeation enhancers in the oral formulation to facilitate transport across the intestinal epithelium.[12] 2. Nanoparticle Formulation: Formulate this compound into nanoparticles (e.g., lipid-based or polymeric nanoparticles) to potentially enhance absorption via different uptake mechanisms.[13][14] | Higher peak plasma concentration (Cmax) and improved overall bioavailability. |
| Efflux by transporters (e.g., P-glycoprotein). | 1. Co-administration with an Efflux Pump Inhibitor: Include a known inhibitor of relevant efflux pumps in the formulation. 2. Prodrug Design: Design a prodrug that is not a substrate for the major efflux transporters.[4] | Increased intracellular concentration in intestinal cells and enhanced absorption. |
Experimental Protocols
Protocol 1: Preparation of an Oral Formulation using a Co-solvent System
This protocol is a general guideline and may require optimization for your specific experimental needs.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator
Procedure:
-
Weigh the required amount of this compound.
-
Prepare a stock solution by dissolving the this compound in DMSO. For example, to prepare a 50 mg/mL stock solution.[6]
-
In a separate sterile tube, prepare the vehicle by mixing PEG300, Tween-80, and saline. A common ratio is 40% PEG300, 5% Tween-80, and 45% saline.[6]
-
To prepare the final formulation, add the this compound stock solution to the vehicle to achieve the desired final concentration. For instance, to make a 5 mg/mL solution, add 1 part of the 50 mg/mL stock to 9 parts of the vehicle.
-
Vortex the final solution thoroughly.
-
If any precipitation is observed, sonicate the solution in a water bath until it becomes clear.[6]
-
Prepare the formulation fresh on the day of the experiment.
Protocol 2: General Method for Nanoparticle Formulation (Emulsion-Solvent Evaporation Technique)
This is a generalized protocol for preparing polymeric nanoparticles and will need significant optimization for this compound.
Materials:
-
This compound
-
Biodegradable polymer (e.g., PLGA)
-
Organic solvent (e.g., dichloromethane or ethyl acetate)
-
Aqueous solution containing a surfactant (e.g., polyvinyl alcohol - PVA)
-
Homogenizer or sonicator
-
Magnetic stirrer
-
Rotary evaporator
-
Centrifuge
Procedure:
-
Dissolve this compound and the polymer (e.g., PLGA) in the organic solvent to form the organic phase.
-
Prepare the aqueous phase by dissolving the surfactant (e.g., PVA) in water.
-
Add the organic phase to the aqueous phase while homogenizing or sonicating at high speed to form an oil-in-water (o/w) emulsion.
-
Continue stirring the emulsion at room temperature for several hours to allow the organic solvent to evaporate. A rotary evaporator can be used to expedite this step.
-
As the solvent evaporates, the polymer will precipitate, encapsulating the this compound to form nanoparticles.
-
Collect the nanoparticles by centrifugation.
-
Wash the nanoparticles several times with deionized water to remove excess surfactant and un-encapsulated drug.
-
Lyophilize the nanoparticle suspension to obtain a dry powder for storage and later reconstitution.
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Reference |
| Dimethyl sulfoxide (DMSO) | ~1 mg/mL | [3] |
| Phosphate-buffered saline (PBS), pH 7.2 | ~1 mg/mL | [3] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 5 mg/mL | [6] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 5 mg/mL | [6] |
Table 2: Comparison of Potential Bioavailability Enhancement Strategies
| Strategy | Principle | Potential Advantages | Potential Challenges |
| Prodrug Design | Covalent modification of the drug to alter its physicochemical properties. | Can improve solubility, permeability, and protect against first-pass metabolism. | Requires chemical synthesis and characterization; conversion to the active drug in vivo must be efficient.[4] |
| Nanoparticle Formulation | Encapsulation of the drug in a carrier system with dimensions in the nanometer range. | Can enhance solubility, protect the drug from degradation, and potentially alter absorption pathways.[13][14] | Formulation development can be complex; stability and scalability may be issues. |
| Co-administration with Inhibitors | Blocking specific metabolic enzymes or efflux transporters. | A direct approach to overcoming known metabolic or transport limitations. | Potential for drug-drug interactions; inhibitor must be safe and effective at the required dose. |
| Lipid-Based Formulations | Dissolving or suspending the drug in a lipid-based vehicle. | Can improve the solubility and absorption of lipophilic drugs. | May not be suitable for all compounds; potential for variability in absorption.[8][15] |
Visualizations
Caption: Experimental workflow for enhancing the bioavailability of this compound.
Caption: Factors affecting the oral bioavailability of this compound.
References
- 1. Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Modern Prodrug Design for Targeted Oral Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mitochondrial interaction of fibrosis-protective 5-methoxy tryptophan enhances collagen uptake by macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. mdpi.com [mdpi.com]
- 8. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Fluorometric determination of L-tryptophan with methoxyacetaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A spectrophotometric method for the determination of tryptophan following oxidation by the addition of sodium hypochlorite pentahydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Formulation strategies to improve the efficacy of intestinal permeation enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. omicsonline.org [omicsonline.org]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: 5-Methoxy-DL-tryptophan Assays
Welcome to the technical support center for 5-Methoxy-DL-tryptophan (5-MTP) assays. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the quantification of 5-MTP in biological samples.
Troubleshooting Guides
This section offers detailed solutions to specific problems you might encounter with different assay methodologies.
HPLC Assays: Low or No Signal
Question: I am not seeing a peak for 5-MTP, or the peak is much smaller than expected in my HPLC analysis. What are the possible causes and solutions?
Answer:
Low or no signal for 5-MTP in HPLC assays can stem from several factors, from sample preparation to instrument settings. Below is a systematic guide to troubleshoot this issue.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Improper Sample Storage | 5-MTP and other tryptophan metabolites can be sensitive to degradation. Ensure samples have been consistently stored at -80°C. For stock solutions, store at -80°C for up to 6 months or -20°C for up to 1 month, protected from light.[1] Avoid repeated freeze-thaw cycles. |
| Inefficient Extraction | If using Solid Phase Extraction (SPE), incomplete recovery of 5-MTP can occur. Review your SPE protocol. Common issues include incorrect sorbent choice, insufficient elution solvent strength, or an inappropriate pH. For troubleshooting SPE, refer to the dedicated "Troubleshooting Solid Phase Extraction (SPE) for 5-MTP" guide below. |
| Analyte Degradation | Tryptophan metabolites can be labile. It is recommended to work with samples quickly, at low temperatures, and protected from light to minimize degradation.[2] |
| Incorrect Detector Settings | For fluorescence detection of 5-MTP, typical excitation and emission wavelengths are in the range of 280-300 nm and 340-360 nm, respectively. Verify that your detector is set to the optimal wavelengths for 5-MTP. For UV detection, a wavelength of around 280 nm is commonly used. |
| Mobile Phase Issues | An incorrect mobile phase composition can lead to poor retention or excessive peak broadening. Ensure the pH and organic solvent concentration are appropriate for your column and analyte. A common mobile phase for tryptophan metabolites is a buffer (e.g., sodium acetate) with a small percentage of acetonitrile.[3] |
| Column Degradation | Over time, HPLC columns can lose their stationary phase, leading to poor peak shape and retention. If the column is old or has been used extensively with harsh conditions, consider replacing it. |
Experimental Protocol: HPLC with Fluorescence Detection for 5-MTP in Plasma
This protocol is based on a validated method for the determination of 5-MTP in human plasma.[2][4]
-
Sample Preparation (Solid Phase Extraction):
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the plasma sample onto the cartridge.
-
Wash the cartridge with a weak solvent (e.g., water or a low percentage of organic solvent) to remove interferences.
-
Elute 5-MTP with a suitable solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of sodium acetate buffer and acetonitrile (e.g., 92:8 v/v).[3]
-
Flow Rate: 1.0 mL/min.
-
Detection: Fluorescence detector with excitation at ~285 nm and emission at ~345 nm.
-
ELISA Assays: Inaccurately High Concentrations
Question: My 5-MTP ELISA kit is giving concentrations that are significantly higher than expected or reported in the literature. Why is this happening?
Answer:
Inaccurately high readings in 5-MTP ELISA assays are a documented issue, with some studies showing that ELISA results can be 20 to 100 times higher than those obtained with more specific methods like HPLC.[2][4] This discrepancy is often due to cross-reactivity with other endogenous molecules.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Cross-Reactivity | The antibodies used in the ELISA kit may bind to other structurally similar indoleamines present in the biological matrix. Potential cross-reactants include tryptophan, serotonin, melatonin, and other tryptophan metabolites. To test for this, you can spike your sample matrix with high concentrations of these potential interferents and observe the effect on the 5-MTP concentration. If possible, confirm a subset of your ELISA results with a more specific method like LC-MS/MS. |
| Matrix Effects | Components in the sample matrix (e.g., lipids, proteins, salts) can interfere with the antibody-antigen binding, leading to a false positive signal.[5] Diluting your samples with the assay buffer can help mitigate matrix effects. Perform a spike and recovery experiment to assess the impact of your sample matrix. |
| Improper Washing | Insufficient washing between steps can leave unbound antibodies or other reagents in the wells, leading to a high background signal. Ensure all wells are thoroughly washed according to the kit protocol. |
| Contaminated Reagents | Contamination of the substrate or other reagents can cause a non-specific color development. Use fresh, clean pipette tips for each reagent and sample. |
Diagram: Potential Cross-Reactivity in 5-MTP ELISA
Caption: Potential for cross-reactivity in 5-MTP ELISA kits.
LC-MS/MS Assays: Signal Suppression or Enhancement (Matrix Effects)
Question: I am observing inconsistent results and poor reproducibility in my 5-MTP LC-MS/MS assay. Could this be due to matrix effects?
Answer:
Yes, matrix effects are a common challenge in LC-MS/MS analysis and can lead to signal suppression or enhancement, impacting the accuracy and reproducibility of your results.[5]
Troubleshooting Matrix Effects:
-
Improve Sample Preparation: The most effective way to reduce matrix effects is to remove interfering components from your sample.
-
Protein Precipitation: While simple, it may not be sufficient for complex matrices like plasma.
-
Solid Phase Extraction (SPE): This is a more effective method for cleaning up samples and concentrating the analyte. A well-optimized SPE protocol can significantly reduce matrix effects.
-
Liquid-Liquid Extraction (LLE): Can also be used to isolate 5-MTP from interfering substances.
-
-
Optimize Chromatography:
-
Ensure that 5-MTP is chromatographically separated from the bulk of the matrix components. Adjusting the gradient, mobile phase composition, or using a different column chemistry can improve separation.
-
-
Use a Stable Isotope-Labeled Internal Standard:
-
A stable isotope-labeled internal standard (e.g., 5-MTP-d4) is the gold standard for correcting matrix effects. It co-elutes with the analyte and experiences similar ionization suppression or enhancement, allowing for accurate quantification.
-
-
Matrix-Matched Calibrants:
-
Prepare your calibration standards in a matrix that is as similar as possible to your samples (e.g., analyte-free plasma). This helps to compensate for matrix effects.
-
Diagram: Workflow for Investigating and Mitigating Matrix Effects
Caption: A logical workflow for addressing matrix effects.
Frequently Asked Questions (FAQs)
1. What are the most common sources of interference in 5-MTP assays?
-
Structurally Similar Compounds: Other indoleamines like tryptophan, serotonin, and melatonin are major potential interferents, especially in immunoassays.[4]
-
Matrix Components: Endogenous substances in biological samples (lipids, proteins, salts) can cause interference in both immunoassays and LC-MS/MS.[5]
-
Hemolysis: The lysis of red blood cells can release components that interfere with various assays. It is recommended to avoid using hemolyzed samples.[6][7]
2. How should I prepare my plasma/serum samples for 5-MTP analysis?
For LC-based methods, a cleanup step is crucial.
-
Protein Precipitation: A simple method where a solvent like acetonitrile or an acid (perchloric or trichloroacetic acid) is added to precipitate proteins.[2] This is often a first step.
-
Solid Phase Extraction (SPE): Highly recommended for cleaner samples and better sensitivity.[2][4] A C18 or mixed-mode cation exchange sorbent can be effective.
3. What are the recommended storage conditions for samples containing 5-MTP?
To ensure the stability of 5-MTP, store biological samples (plasma, serum, tissue homogenates) at -80°C.[1] Avoid repeated freeze-thaw cycles. Stock solutions of 5-MTP are typically stable for up to 6 months at -80°C or 1 month at -20°C when protected from light.[1]
4. My 5-MTP standard is difficult to dissolve. What should I do?
5-MTP is soluble in DMSO (at approximately 1 mg/mL) and PBS (pH 7.2, also around 1 mg/mL).[4] For higher concentrations, 1M HCl can be used.[7] Sonication and gentle warming can aid dissolution.[1] It is not recommended to store aqueous solutions for more than one day.[4]
5. Can I use either plasma or serum for my 5-MTP assay?
Both plasma and serum can be used, but consistency is key. Choose one matrix and use it for all samples and standards in your study. The choice of anticoagulant for plasma collection (e.g., EDTA or heparin) should also be consistent.
Troubleshooting Solid Phase Extraction (SPE) for 5-MTP
| Problem | Potential Cause | Solution |
| Low Recovery | Sorbent not properly conditioned/equilibrated: The sorbent bed is not fully wetted. | Re-run the conditioning and equilibration steps. Ensure the sorbent does not dry out before sample loading. |
| Sample loading flow rate is too high: Insufficient interaction time between 5-MTP and the sorbent. | Decrease the flow rate during sample loading. | |
| Inappropriate wash solvent: The wash solvent is too strong and is eluting 5-MTP along with interferences. | Use a weaker wash solvent (e.g., lower percentage of organic solvent). | |
| Inadequate elution solvent: The elution solvent is not strong enough to desorb 5-MTP from the sorbent. | Increase the strength of the elution solvent (e.g., higher percentage of organic solvent, or add a pH modifier). Increase the volume of the elution solvent. | |
| Poor Reproducibility | Inconsistent flow rates: Variations in vacuum or pressure application. | Use a vacuum manifold with flow control or an automated SPE system to ensure consistent flow rates. |
| Sorbent bed drying out: This can happen between steps and affect retention. | Do not let the sorbent bed dry out after conditioning and before sample loading. | |
| Presence of Interferences in Eluate | Insufficient washing: The wash step is not effectively removing all interferences. | Increase the volume of the wash solvent or try a slightly stronger wash solvent that does not elute 5-MTP. |
| Inappropriate sorbent: The chosen sorbent does not provide enough selectivity to separate 5-MTP from interferences. | Consider a different SPE sorbent with a different chemistry (e.g., mixed-mode cation exchange). |
References
- 1. afgsci.com [afgsci.com]
- 2. The determination of 5-methoxytryptophan in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. researchgate.net [researchgate.net]
- 5. Simultaneous quantification of tryptophan metabolites by liquid chromatography tandem mass spectrometry during early human pregnancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to 5-Methoxy-DL-tryptophan and N-acetyl-5-methoxytryptamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 5-Methoxy-DL-tryptophan (5-MTP) and N-acetyl-5-methoxytryptamine (melatonin), two endogenous tryptophan metabolites with distinct yet overlapping biological activities. This document summarizes their biochemical properties, mechanisms of action, and physiological effects, supported by experimental data to aid in research and development decisions.
Biochemical and Pharmacological Profile
Both 5-MTP and melatonin are derived from the essential amino acid tryptophan, but their biosynthetic pathways and primary physiological roles differ significantly. Melatonin is well-established as a neurohormone regulating circadian rhythms, while 5-MTP is emerging as a potent anti-inflammatory and anti-fibrotic agent.[1][2][3][4]
| Property | This compound (5-MTP) | N-acetyl-5-methoxytryptamine (Melatonin) |
| Molecular Formula | C₁₂H₁₄N₂O₃ | C₁₃H₁₆N₂O₂ |
| Molecular Weight | 234.25 g/mol [5] | 232.28 g/mol |
| Primary Function | Anti-inflammatory, Anti-fibrotic[6][7] | Circadian rhythm regulation, Antioxidant, Sleep regulation[3][4] |
| Endogenous Levels | Mean serum concentration in healthy humans: ~1.02 µM[8] | Plasma levels vary with circadian rhythm (low during the day, high at night)[4] |
| Receptor Targets | Putative G protein-coupled receptor (GPCR) - specific receptor not yet fully identified[9] | High-affinity binding to MT1 and MT2 receptors (GPCRs)[7] |
| Metabolism | Substrate for indoleamine 2,3-dioxygenase (IDO)[10] | Primarily metabolized in the liver by cytochrome P450 enzymes; not a substrate for IDO[4][10] |
Comparative Efficacy and Potency
While direct head-to-head quantitative comparisons in the same experimental systems are limited, the available data suggest differences in their potency in specific biological assays.
Receptor Binding Affinity
| Compound | Receptor | Binding Affinity (Ki) | Reference |
| Melatonin | MT1 | pM to low nM range | [6][11] |
| Melatonin | MT2 | nM range | [6][11] |
| 5-MTP | - | Data not available | - |
Melatonin exhibits high affinity for its receptors, which are central to its role in regulating circadian rhythms.The receptor for 5-MTP is yet to be definitively identified, hence the absence of binding affinity data.
Anti-inflammatory Activity
Both compounds have demonstrated anti-inflammatory properties, though their mechanisms and effective concentrations may differ.
| Assay/Model | This compound (5-MTP) | N-acetyl-5-methoxytryptamine (Melatonin) |
| Inhibition of LPS-induced IL-6 release | Reduces LPS-induced IL-6 release in vitro and in vivo.[6] | A meta-analysis of clinical trials showed a significant reduction in IL-6 levels (Standardized Mean Difference: -3.84).[12] |
| Inhibition of TNF-α | Inhibits macrophage release of TNF-α.[13] | A meta-analysis of clinical trials showed a significant reduction in TNF-α levels (Standardized Mean Difference: -1.54).[12] In a rat model of pulpitis, 10 mg/kg melatonin reduced TNF-α levels.[14] |
| Inhibition of p38 MAPK Phosphorylation | Inhibits p38 MAPK activation in macrophages, endothelial cells, and smooth muscle cells.[1][7][15] | At a concentration of 3 mM, melatonin maximally suppressed H₂O₂-induced p38 phosphorylation in H4IIE hepatoma cells. |
| Inhibition of HAT Activity | Inhibits p300 histone acetyltransferase (HAT) activity.[10] | Suppresses p300 HAT activity.[1] |
| Inhibition of COX-2 Expression | Blocks cancer cell COX-2 overexpression.[10] | Inhibits COX-2 expression at supra-pharmacological (millimolar) concentrations.[2] |
Signaling Pathways and Mechanisms of Action
The distinct biological effects of 5-MTP and melatonin are rooted in their different primary signaling pathways.
This compound (5-MTP) Signaling
5-MTP's anti-inflammatory and anti-fibrotic effects are largely attributed to its inhibition of the p38 MAPK pathway and subsequent downstream targets like NF-κB and p300 HAT.
Caption: 5-MTP inhibits p38 MAPK, blocking downstream inflammatory signaling.
N-acetyl-5-methoxytryptamine (Melatonin) Signaling
Melatonin's primary signaling is initiated by its binding to MT1 and MT2 receptors, leading to the modulation of adenylyl cyclase activity and other downstream pathways. Its antioxidant effects are both receptor-mediated and receptor-independent.
Caption: Melatonin signals through MT1/MT2 receptors to regulate physiological processes.
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison of 5-MTP and melatonin are provided below.
LPS-Induced Cytokine Release Assay
This assay is used to evaluate the anti-inflammatory effects of compounds by measuring their ability to inhibit the release of pro-inflammatory cytokines from immune cells stimulated with lipopolysaccharide (LPS).
Experimental Workflow:
Caption: Workflow for assessing anti-inflammatory activity using an LPS-induced cytokine release assay.
Protocol:
-
Cell Culture: Culture murine or human macrophages (e.g., RAW 264.7) or peripheral blood mononuclear cells (PBMCs) in appropriate media and conditions until they reach the desired confluence.
-
Pre-treatment: Pre-incubate the cells with varying concentrations of 5-MTP, melatonin, or a vehicle control for 1-2 hours.
-
LPS Stimulation: Add LPS (e.g., 100 ng/mL) to the cell cultures to induce an inflammatory response.
-
Incubation: Incubate the cells for a period of 4 to 24 hours, depending on the cytokine being measured.
-
Supernatant Collection: Centrifuge the cell plates and collect the supernatant.
-
Cytokine Measurement: Quantify the concentration of cytokines such as IL-6 and TNF-α in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
-
Data Analysis: Plot the cytokine concentrations against the compound concentrations to determine the half-maximal inhibitory concentration (IC₅₀).
p38 MAPK Activation Assay (Western Blot)
This assay determines the ability of a compound to inhibit the phosphorylation, and thus activation, of p38 MAPK in response to a stimulus.
Protocol:
-
Cell Culture and Treatment: Culture relevant cells (e.g., endothelial cells, macrophages) and treat them with the inflammatory stimulus (e.g., LPS, TNF-α) in the presence or absence of 5-MTP or melatonin for a short duration (e.g., 15-30 minutes).
-
Cell Lysis: Wash the cells with cold phosphate-buffered saline (PBS) and lyse them in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Western Blotting: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) and then incubate with a primary antibody specific for phosphorylated p38 MAPK (p-p38). Subsequently, incubate with a primary antibody for total p38 MAPK as a loading control.
-
Detection: After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry: Quantify the band intensities to determine the ratio of p-p38 to total p38.
Histone Acetyltransferase (HAT) Activity Assay
This assay measures the enzymatic activity of HATs, such as p300, and the inhibitory effect of compounds on this activity.
Protocol:
-
Nuclear Extraction: Isolate nuclear extracts from treated or untreated cells.
-
HAT Assay: Use a commercial HAT activity assay kit (fluorometric or colorimetric).
-
Reaction Setup: In a microplate, combine the nuclear extract, a HAT substrate (e.g., a histone H3 peptide), and Acetyl-CoA in the presence or absence of 5-MTP or melatonin.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time to allow the HAT enzyme to acetylate the substrate.
-
Detection: Add a developing solution that reacts with the product of the HAT reaction (e.g., Coenzyme A-SH) to generate a fluorescent or colored product.
-
Measurement: Measure the fluorescence or absorbance using a microplate reader.
-
Data Analysis: Calculate the percentage of HAT activity inhibition by the compounds compared to the vehicle control.
Conclusion
This compound and N-acetyl-5-methoxytryptamine are two pleiotropic tryptophan metabolites with distinct primary functions. Melatonin is a well-characterized neurohormone essential for circadian biology, with established antioxidant and immunomodulatory roles. 5-MTP is an emerging endogenous molecule with potent anti-inflammatory and anti-fibrotic properties, primarily acting through the inhibition of the p38 MAPK signaling pathway.
For researchers in drug development, the choice between these two molecules will depend on the therapeutic target. Melatonin and its analogs are well-suited for indications related to sleep disorders, circadian disruption, and conditions where broad antioxidant effects are beneficial. 5-MTP presents a promising lead compound for developing novel therapeutics targeting inflammatory and fibrotic diseases, such as atherosclerosis, sepsis, and organ fibrosis.[5][6][7]
Further head-to-head studies with standardized assays are required to definitively delineate the comparative potency and efficacy of these two intriguing molecules in various pathological contexts. The detailed experimental protocols provided herein offer a foundation for such comparative investigations.
References
- 1. mdpi.com [mdpi.com]
- 2. Interactions of melatonin with various signaling pathways: implications for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Histone Acetyltransferase (HAT) | DC Chemicals [dcchemicals.com]
- 5. Endothelium-Derived 5-Methoxytryptophan Is a Circulating Anti-Inflammatory Molecule That Blocks Systemic Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of Rice Serotonin N-Acetyltransferases by MG149 Decreased Melatonin Synthesis in Rice Seedlings - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Melatonin Attenuates Her-2, p38 MAPK, p-AKT, and mTOR Levels in Ovarian Carcinoma of Ethanol-Preferring Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. p38 MAP Kinase Assay Kit (Nonradioactive) | Cell Signaling Technology [cellsignal.com]
- 9. Frontiers | Control of Tissue Fibrosis by 5-Methoxytryptophan, an Innate Anti-Inflammatory Metabolite [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. 5-methoxytryptophan: an arsenal against vascular injury and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Anti-Inflammatory Effects of Melatonin and 5-Methoxytryptophol on Lipopolysaccharide-Induced Acute Pulpitis in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Melatonin Represses Oxidative Stress-Induced Activation of the MAP Kinase and mTOR Signaling Pathways in H4IIE Hepatoma Cells Through Inhibition of Ras - PMC [pmc.ncbi.nlm.nih.gov]
5-Methoxy-DL-tryptophan: A Comparative Analysis of Efficacy Against Other Tryptophan Metabolites
For Immediate Release
In the complex landscape of tryptophan metabolism, numerous bioactive compounds emerge, each with distinct physiological roles. This guide provides a comprehensive comparison of the efficacy of 5-Methoxy-DL-tryptophan (5-MTP) against other key tryptophan metabolites, including serotonin, melatonin, and constituents of the kynurenine pathway. This analysis is tailored for researchers, scientists, and drug development professionals, offering a synthesis of experimental data to delineate the therapeutic potential of these molecules.
Anti-Inflammatory Efficacy
A significant area of therapeutic interest for tryptophan metabolites is in the modulation of inflammatory responses. Experimental data reveals a clear distinction in the anti-inflammatory efficacy of 5-MTP compared to its counterparts.
One of the key mechanisms in inflammation is the upregulation of cyclooxygenase-2 (COX-2). Studies have shown that 5-MTP is a potent inhibitor of COX-2 expression. In contrast, other 5-hydroxyindole metabolites of L-tryptophan, such as serotonin, do not exhibit this regulatory effect on COX-2.[1] While melatonin also possesses COX-2 suppressing properties, it requires significantly higher, supra-pharmacological concentrations to achieve a similar effect.[1] The anti-inflammatory action of 5-MTP is further elucidated by its ability to block the activation of p38 MAPK and NF-κB, key signaling pathways in the inflammatory cascade.[2]
In experimental models of acute inflammation, both melatonin and the related compound 5-methoxytryptophol have demonstrated protective effects by reducing pro-inflammatory cytokines. While direct comparative data with 5-MTP is limited, the existing evidence suggests a more potent and specific anti-inflammatory profile for 5-MTP, particularly in the context of COX-2 inhibition.
| Metabolite | Key Anti-Inflammatory Mechanism | Supporting Experimental Evidence |
| This compound (5-MTP) | Inhibition of COX-2 expression; Inhibition of p38 MAPK and NF-κB activation.[1][2] | Reduces LPS-induced expression of COX-2, TNF-α, IL-1β, and IL-6 in RAW 264.7 macrophages at 50 µM. Increases survival in mouse models of endotoxemia and sepsis.[3] |
| Serotonin | Does not control COX-2 expression.[1] | No significant inhibition of inflammatory markers in relevant assays. |
| Melatonin | COX-2 suppression at high concentrations; Scavenges free radicals and reduces pro-inflammatory cytokines.[1] | Reduces LPS-induced IL-6 levels in vitro. Shows anti-inflammatory effects in various animal models, though often at high doses. |
| Kynurenine Pathway Metabolites | Modulatory roles; Kynurenic acid has anti-inflammatory effects through GPR35 activation. | Kynurenic acid can exert anti-inflammatory effects. Other metabolites can be pro-inflammatory. |
Neuroprotective Efficacy and Receptor Interactions
The tryptophan metabolic pathways also yield metabolites with significant neuroactive properties. The kynurenine pathway, which accounts for the majority of tryptophan degradation, produces both neuroprotective and neurotoxic compounds.[4]
Kynurenic acid, a key neuroprotective metabolite from this pathway, acts as an antagonist at N-methyl-D-aspartate (NMDA) receptors, thereby protecting against excitotoxicity, a major contributor to neuronal damage in neurodegenerative diseases.[5][6][7]
While direct comparative studies on the neuroprotective effects of 5-MTP are less established, its potent anti-inflammatory actions suggest a potential neuroprotective role by mitigating neuroinflammation, a common feature of many neurological disorders. The mechanism of action for 5-MTP is believed to be mediated through a G protein-coupled receptor, which is distinct from the ionotropic glutamate receptors targeted by kynurenic acid.[8]
Serotonin's role in the central nervous system is primarily as a neurotransmitter, modulating mood, cognition, and various physiological processes through its interaction with a wide array of 5-HT receptors. Melatonin is crucial for regulating the circadian rhythm.
| Metabolite | Primary Neuroactive/Neuroprotective Mechanism | Receptor Interactions |
| This compound (5-MTP) | Potential neuroprotection via anti-inflammatory actions. | Likely mediated by a G protein-coupled receptor.[8] |
| Serotonin | Neurotransmitter modulating mood, cognition, etc. | Binds to a variety of 5-HT receptors (e.g., 5-HT1A, 5-HT2A). |
| Melatonin | Regulation of circadian rhythm. | Binds to melatonin receptors MT1 and MT2. |
| Kynurenic Acid | Antagonism of NMDA receptors, providing neuroprotection against excitotoxicity.[5][6][7] | NMDA receptor antagonist; also interacts with α7 nicotinic acetylcholine receptors and GPR35. |
| Other Kynurenine Metabolites | Can be neurotoxic (e.g., Quinolinic acid is an NMDA receptor agonist). | Quinolinic acid is an NMDA receptor agonist. |
Signaling Pathways and Experimental Workflows
To visually represent the complex relationships and experimental approaches discussed, the following diagrams have been generated using the DOT language.
Experimental Protocols
In Vitro Anti-Inflammatory Assay (Macrophage Model)
Objective: To compare the efficacy of tryptophan metabolites in inhibiting the production of pro-inflammatory mediators in macrophages.
1. Cell Culture:
- Murine macrophage cell line RAW 264.7 is cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified atmosphere.
2. Treatment:
- Cells are seeded in 24-well plates and allowed to adhere overnight.
- The culture medium is then replaced with fresh medium containing various concentrations of the test compounds (this compound, serotonin, melatonin, kynurenic acid) or vehicle control for a pre-incubation period of 1-2 hours.
- Following pre-incubation, cells are stimulated with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce an inflammatory response and incubated for a further 24 hours.
3. Analysis:
- Cytokine Measurement: The cell culture supernatant is collected, and the concentrations of pro-inflammatory cytokines such as TNF-α and IL-6 are quantified using commercially available ELISA kits, following the manufacturer's instructions.
- COX-2 Expression: Cell lysates are prepared for protein analysis by Western blot to determine the expression levels of COX-2. Alternatively, total RNA can be extracted for quantitative real-time PCR (qPCR) to measure COX-2 mRNA levels.
Receptor Binding Assay (Competitive Binding)
Objective: To determine the binding affinity of tryptophan metabolites to a specific receptor (e.g., a serotonin receptor subtype).
1. Membrane Preparation:
- Cell membranes expressing the receptor of interest are prepared from cultured cells or tissue homogenates through differential centrifugation.
2. Binding Reaction:
- A fixed concentration of a radiolabeled ligand known to bind to the receptor is incubated with the membrane preparation in a suitable buffer.
- Increasing concentrations of the unlabeled test compound (tryptophan metabolite) are added to compete with the radiolabeled ligand for binding to the receptor.
- Non-specific binding is determined in the presence of a high concentration of an unlabeled standard antagonist.
3. Separation and Detection:
- The reaction mixture is rapidly filtered through glass fiber filters to separate bound from free radioligand.
- The filters are washed to remove unbound radioactivity.
- The radioactivity retained on the filters, representing the amount of bound radioligand, is measured using a scintillation counter.
4. Data Analysis:
- The data is analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
- The Ki (inhibition constant) is then calculated from the IC50 value using the Cheng-Prusoff equation, providing a measure of the affinity of the test compound for the receptor.
Conclusion
The available evidence strongly suggests that this compound possesses a distinct and potent anti-inflammatory profile compared to other major tryptophan metabolites like serotonin and melatonin. Its ability to specifically inhibit COX-2 expression at physiological concentrations sets it apart. While the neuroprotective potential of 5-MTP is an area requiring further investigation, its anti-inflammatory properties suggest a promising therapeutic avenue. In contrast, the kynurenine pathway presents a more complex picture with both neuroprotective and neurotoxic metabolites, highlighting the delicate balance within tryptophan metabolism. This comparative guide underscores the importance of evaluating individual tryptophan metabolites for their specific biological activities to unlock their full therapeutic potential.
References
- 1. 5-methoxyindole metabolites of L-tryptophan: control of COX-2 expression, inflammation and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-methoxytryptophan: an arsenal against vascular injury and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. A Review of the Evidence for Tryptophan and the Kynurenine Pathway as a Regulator of Stem Cell Niches in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kynurenic acid in neurodegenerative disorders—unique neuroprotection or double‐edged sword? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neuroprotection effects of kynurenic acid-loaded micelles for the Parkinson's disease models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Frontiers | Control of Tissue Fibrosis by 5-Methoxytryptophan, an Innate Anti-Inflammatory Metabolite [frontiersin.org]
A Cross-Validation of Quantification Methods for 5-Methoxy-DL-tryptophan
A Comparative Guide for Researchers and Drug Development Professionals
The accurate quantification of 5-Methoxy-DL-tryptophan, an endogenous metabolite with potential anti-inflammatory and anti-fibrotic properties, is crucial for advancing research in various therapeutic areas, including atherosclerosis and inflammatory diseases.[1][2][3] This guide provides a comprehensive comparison of three common analytical methods for the quantification of this compound and related tryptophan metabolites: Enzyme-Linked Immunosorbent Assay (ELISA), High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The information presented is intended to assist researchers in selecting the most appropriate method for their specific experimental needs.
Comparative Analysis of Quantification Methods
The selection of an optimal analytical method depends on various factors, including the required sensitivity, specificity, sample matrix, and throughput. The following table summarizes the key performance characteristics of ELISA, HPLC, and LC-MS/MS for the quantification of tryptophan metabolites.
| Parameter | ELISA | HPLC | LC-MS/MS |
| Principle | Antigen-antibody reaction | Separation based on polarity | Separation by chromatography, detection by mass-to-charge ratio |
| Linearity | Typically narrower dynamic range | Good linearity over a defined concentration range[4] | Excellent linearity over a wide dynamic range[5][6][7] |
| Accuracy | May be prone to overestimation; a study reported levels 20-100 times higher than HPLC[4] | High accuracy with proper calibration[4] | High accuracy, often considered the "gold standard"[8][9][10] |
| Precision (CV%) | Intra-assay precision is generally acceptable, but inter-assay can vary.[11] | Inter- and intra-assay CVs typically <15%[4] | Excellent precision, with intra- and inter-day precision ≤13.92% reported for tryptophan metabolites.[6] |
| Limit of Detection (LOD) | Dependent on antibody affinity; can be in the nmol/L range for some kits.[11] | Generally in the ng/mL to µg/mL range.[4] | High sensitivity, with LODs reported in the nmol/L to pmol/mL range for tryptophan metabolites.[6][8][12] |
| Limit of Quantification (LOQ) | Typically higher than LOD. | In the ng/mL to µg/mL range.[4] | Low LOQs, enabling quantification of low-abundance metabolites.[5][6][13] |
| Specificity | Cross-reactivity with structurally similar molecules can be a concern. | Good specificity, dependent on chromatographic separation. | High specificity due to MS/MS detection, minimizing interferences.[6] |
| Sample Throughput | High, suitable for screening large numbers of samples.[11][14][15] | Moderate, dependent on run time. | Moderate to high, with run times as short as 7-8 minutes per sample.[6][9] |
| Cost | Relatively low cost per sample. | Moderate instrument and operational costs. | High initial instrument cost, moderate operational costs. |
Experimental Protocols
Detailed methodologies are crucial for reproducing and validating analytical results. Below are representative protocols for each of the discussed quantification methods.
Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol is based on a competitive ELISA method.[15]
-
Preparation of Reagents: Prepare all reagents, including wash buffer, standards, and samples, according to the kit manufacturer's instructions.
-
Coating: The microtiter plate is pre-coated with an antibody specific to 5-methoxytryptophan.[14]
-
Competitive Reaction: Add standards or samples to the wells, followed by the addition of a fixed amount of HRP-conjugated 5-methoxytryptophan. During incubation, the sample's 5-methoxytryptophan and the HRP-conjugated form compete for binding to the antibody on the plate.
-
Washing: Wash the plate to remove unbound components.
-
Substrate Addition: Add TMB substrate solution to each well. The HRP enzyme catalyzes the conversion of TMB to a blue-colored product.
-
Stopping the Reaction: Add a stop solution to terminate the reaction, which changes the color from blue to yellow.
-
Measurement: Measure the optical density (OD) at 450 nm using a microplate reader. The OD is inversely proportional to the concentration of 5-methoxytryptophan in the sample.
-
Quantification: Calculate the concentration of 5-methoxytryptophan in the samples by comparing their OD values to the standard curve.
High-Performance Liquid Chromatography (HPLC)
This protocol is a general representation for the analysis of tryptophan metabolites.
-
Sample Preparation: For biological samples like plasma or serum, protein precipitation is required. This can be achieved by adding an acid such as perchloric acid (PCA) or trichloroacetic acid (TCA), followed by centrifugation.[16] Solid-phase extraction (SPE) can also be used for sample clean-up.[4]
-
Chromatographic System:
-
Column: A C18 column is commonly used for the separation of tryptophan and its metabolites.[16][17]
-
Mobile Phase: A typical mobile phase consists of an aqueous component (e.g., 0.1% phosphoric acid in water) and an organic modifier (e.g., acetonitrile) in an isocratic or gradient elution.[17]
-
Flow Rate: A flow rate of around 1 mL/min is often used.[17]
-
-
Detection:
-
UV Detection: Tryptophan and its metabolites can be detected by their UV absorbance, typically at around 275-280 nm.[17]
-
Fluorescence Detection: For enhanced sensitivity, fluorescence detection can be employed, sometimes after pre-column derivatization with agents like o-phthaldialdehyde (OPA).[12]
-
Electrochemical Detection: Coulometric detection offers high sensitivity for electroactive compounds like 5-methoxytryptophan.[4]
-
-
Quantification: The concentration of the analyte is determined by comparing the peak area of the sample to that of a standard curve prepared with known concentrations of this compound.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and specific method for the quantification of tryptophan metabolites.[5]
-
Sample Preparation: Similar to HPLC, protein precipitation is a common first step for biological samples.[6][13] This is often followed by dilution of the supernatant before injection.
-
LC Separation:
-
MS/MS Detection:
-
Ionization: Electrospray ionization (ESI) in positive mode is commonly used for tryptophan metabolites.[6]
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for each analyte.
-
-
Quantification: Isotope-labeled internal standards are often used to correct for matrix effects and variations in instrument response.[5][8] The concentration of the analyte is determined from a calibration curve generated by analyzing standards of known concentrations.
Visualizing the Workflow and Method Comparison
To better illustrate the experimental processes and the relationship between the key performance metrics, the following diagrams are provided.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. research.rug.nl [research.rug.nl]
- 3. This compound | Endogenous Metabolite | TargetMol [targetmol.com]
- 4. researchgate.net [researchgate.net]
- 5. A mass spectrometric method for quantification of tryptophan-derived uremic solutes in human serum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LC-MS/MS-based quantification of tryptophan metabolites and neurotransmitters in the serum and brain of mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Validation of a global quantitative analysis methodology of tryptophan metabolites in mice using LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pure.eur.nl [pure.eur.nl]
- 10. pure.eur.nl [pure.eur.nl]
- 11. afgsci.com [afgsci.com]
- 12. Analysis of Tryptophan and Its Metabolites by High-Performance Liquid Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Analysis of tryptophan metabolites and related compounds in human and murine tissue: development and validation of a quantitative and semi-quantitativ ... - Analytical Methods (RSC Publishing) DOI:10.1039/D3AY01959D [pubs.rsc.org]
- 14. Human 5-methoxytryptophan (5-MPT) Elisa Kit – AFG Scientific [afgsci.com]
- 15. labshake.com [labshake.com]
- 16. Chromatographic analysis of tryptophan metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 17. asianpubs.org [asianpubs.org]
- 18. Frontiers | Improvement of Tryptophan Analysis by Liquid Chromatography-Single Quadrupole Mass Spectrometry Through the Evaluation of Multiple Parameters [frontiersin.org]
A Comparative Analysis of 5-Methoxy-DL-tryptophan and 5-methoxytryptamine on Cyclo-oxygenase Activity
For researchers, scientists, and drug development professionals, understanding the nuanced interactions of compounds with the cyclo-oxygenase (COX) pathway is critical for the development of novel therapeutics. This guide provides a detailed comparison of 5-Methoxy-DL-tryptophan and 5-methoxytryptamine, highlighting their distinct mechanisms of action on the COX enzymes, supported by available experimental data.
Executive Summary
This guide elucidates the differing effects of this compound and 5-methoxytryptamine on the cyclo-oxygenase (COX) system. The available scientific literature indicates that these two molecules interact with the COX pathway through fundamentally different mechanisms. 5-methoxytryptamine has been shown to directly inhibit the enzymatic activity of cyclo-oxygenase, reducing the synthesis of downstream prostaglandins and thromboxanes. In contrast, this compound (also known as 5-MTP or cytoguardin) primarily acts by suppressing the expression of the COX-2 enzyme at the transcriptional level, particularly in inflammatory and tumorigenic contexts.[1][2] This guide will delve into the experimental evidence for these distinct activities, present available quantitative data, and outline the methodologies used in these key studies.
Data Presentation: Contrasting Mechanisms of Action
Due to the different mechanisms of action, a direct side-by-side comparison of inhibitory concentrations (IC50) is not applicable. The following tables summarize the available quantitative data for each compound based on their respective interactions with the COX system.
Table 1: Direct Cyclo-oxygenase Inhibition by 5-methoxytryptamine
The following data is derived from a study by Franchi et al. (1987) which investigated the effects of 5-methoxytryptamine on arachidonate metabolism in rat medial basal hypothalamus. The results demonstrate a direct inhibition of the synthesis of various prostaglandins and thromboxane B2.
| Product Measured | Inhibitor Concentration | Percent Inhibition |
| Prostaglandin E2 (PGE2) | 10⁻⁸ M | 93-96% |
| Prostaglandin F2α (PGF2α) | 10⁻⁸ M | 93-96% |
| Thromboxane B2 (TxB2) | 10⁻⁸ M | 93-96% |
| 6-keto-Prostaglandin F1α | 10⁻⁸ M | 75% |
Data from Franchi et al., Brain Research, 1987.[3]
Table 2: Regulation of COX-2 Expression by this compound
This compound has been identified as an endogenous regulator of COX-2 expression.[1] It does not directly inhibit the COX enzyme but rather suppresses its synthesis at the genetic level. This effect has been observed in various cell lines, particularly in the context of inflammation and cancer. For instance, studies have shown that 5-MTP can block the overexpression of COX-2 induced by pro-inflammatory stimuli.[1][4] This compound is produced by mesenchymal cells and is deficient in some cancer cells, contributing to their overexpression of COX-2.[2]
| Experimental System | Effect of this compound | Key Findings |
| Human lung carcinoma cells (A549) | Inhibition of phorbol-12-myristate-13-acetate (PMA)-induced COX-2 protein expression. | 5-MTP restores the control of COX-2 overexpression in cancer cells.[4] |
| Murine xenograft tumor model | Reduction of tumor growth and cancer metastasis. | In vivo anti-cancer effects are associated with the suppression of COX-2 overexpression. |
Experimental Protocols
In Vitro Cyclo-oxygenase Activity Assay (Adapted from Franchi et al., 1987)
This protocol outlines the general methodology used to assess the direct inhibitory effect of compounds on COX activity by measuring the production of prostaglandins and thromboxanes from radiolabeled arachidonic acid.
-
Tissue Preparation: Medial basal hypothalami from rats are dissected and homogenized in a suitable buffer.
-
Incubation: The homogenate is incubated with [14C]arachidonic acid in the presence or absence of the test compound (e.g., 5-methoxytryptamine) at various concentrations.
-
Extraction: The reaction is stopped, and the lipids, including prostaglandins and thromboxanes, are extracted using an organic solvent system.
-
Separation and Quantification: The extracted products are separated using thin-layer chromatography (TLC). The radioactive spots corresponding to specific prostaglandins and thromboxanes are identified and quantified using a radiochromatogram scanner.
-
Data Analysis: The percentage of inhibition is calculated by comparing the amount of each product formed in the presence of the inhibitor to the amount formed in the control (vehicle-only) samples.
Western Blot Analysis for COX-2 Expression (General Protocol)
This method is used to determine the effect of a compound on the amount of COX-2 protein expressed by cells.
-
Cell Culture and Treatment: Cells (e.g., A549 human lung carcinoma cells) are cultured under standard conditions. They are then treated with a pro-inflammatory stimulus (e.g., PMA) in the presence or absence of the test compound (e.g., this compound) for a specified period.
-
Cell Lysis: The cells are washed and then lysed to release their protein content.
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Electrotransfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for COX-2. After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Detection: A chemiluminescent substrate is added to the membrane, and the light emitted is captured on X-ray film or with a digital imager. The intensity of the band corresponding to COX-2 is proportional to the amount of COX-2 protein in the sample.
-
Data Analysis: The band intensities are quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
Signaling Pathways and Experimental Workflows
Cyclo-oxygenase Signaling Pathway
The following diagram illustrates the general cyclo-oxygenase pathway, which is the target of direct inhibitors like 5-methoxytryptamine.
Caption: The cyclo-oxygenase (COX) signaling pathway.
COX-2 Transcriptional Regulation and Inhibition by this compound
This diagram illustrates the mechanism by which this compound suppresses the expression of COX-2.
References
A Comparative Guide to the Enantioselective Effects of 5-Methoxy-DL-tryptophan Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the enantioselective effects of the D- and L-isomers of 5-Methoxy-tryptophan (5-MTP). While research has predominantly focused on the naturally occurring L-isomer and the racemic mixture (DL-5-MTP), this document synthesizes the available data to highlight the known biological activities and delineate the potential differential effects of each enantiomer. The information presented is intended to support further research and drug development efforts in areas such as inflammation, fibrosis, and oncology.
Introduction to 5-Methoxytryptophan and its Enantiomers
5-Methoxytryptophan is a metabolite of the essential amino acid L-tryptophan. It exists as two stereoisomers, or enantiomers: L-5-methoxytryptophan and D-5-methoxytryptophan. The L-isomer is a naturally occurring compound in biological systems, synthesized from L-tryptophan via tryptophan hydroxylase and hydroxyindole-O-methyltransferase.[1] The biological significance of the D-isomer is currently not well understood. Recent studies have highlighted the therapeutic potential of 5-MTP, particularly its anti-inflammatory and anti-fibrotic properties.[2] However, a detailed understanding of the enantioselective contribution to these effects is still emerging.
Comparative Biological Activity
Direct comparative studies on the enantioselective effects of D- and L-5-MTP are limited. The majority of published research has utilized either the racemic mixture (DL-5-MTP) or the L-enantiomer. The consistent finding is that L-5-MTP exhibits significant biological activity, particularly in modulating inflammatory and fibrotic pathways.
Key Findings:
-
Anti-inflammatory Effects: Both DL-5-MTP and L-5-MTP have been shown to suppress inflammatory responses. For instance, they can reduce the lipopolysaccharide (LPS)-induced release of pro-inflammatory cytokines such as IL-6 and TNF-α from macrophages.[3] The mechanism primarily involves the inhibition of the p38 MAPK and NF-κB signaling pathways.[1]
-
Anti-fibrotic Effects: 5-MTP has demonstrated potent anti-fibrotic activity in various models of tissue fibrosis, including in the lungs, kidneys, and liver.[2] It inhibits the differentiation of fibroblasts into myofibroblasts, a key process in the development of fibrosis, by downregulating the TGF-β/SMAD3 and PI3K/AKT signaling pathways.
-
Vascular Protective Effects: 5-MTP exhibits protective effects on the vascular endothelium and can attenuate intimal hyperplasia following arterial injury.[4][5]
While quantitative data directly comparing the potency of the D- and L-isomers is scarce, the fact that L-5-MTP is the endogenous metabolite suggests it is the primary biologically active enantiomer. The specific activity, or lack thereof, of the D-isomer remains an area for further investigation.
Data Presentation: Summary of 5-MTP Effects
The following table summarizes the known biological effects of 5-MTP, largely based on studies using the L-isomer or the racemic mixture. The specific contribution of the D-isomer to the effects observed with DL-5-MTP is not yet elucidated.
| Biological Effect | Target Cell/Tissue | Key Signaling Pathways Involved | Isomer(s) Studied | Reference(s) |
| Anti-inflammatory | Macrophages | Inhibition of p38 MAPK and NF-κB | DL-5-MTP, L-5-MTP | [1][3] |
| Anti-fibrotic | Fibroblasts, Epithelial cells | Inhibition of TGF-β/SMAD3 and PI3K/AKT | 5-MTP (unspecified) | [2] |
| Vascular Protection | Endothelial cells, Vascular Smooth Muscle Cells | Modulation of VEGFR2, p38 MAPK, and NF-κB | 5-MTP (unspecified) | [4][6] |
| Anti-cancer | Cancer cells (e.g., A549) | Inhibition of COX-2 expression | L-5-MTP | [7] |
Signaling Pathways and Experimental Workflows
Signaling Pathway of L-5-Methoxytryptophan
The primary anti-inflammatory and anti-fibrotic effects of L-5-MTP are mediated through the inhibition of key signaling cascades. The following diagram illustrates the proposed mechanism of action.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Control of Tissue Fibrosis by 5-Methoxytryptophan, an Innate Anti-Inflammatory Metabolite [frontiersin.org]
- 3. ahajournals.org [ahajournals.org]
- 4. Tryptophan metabolite 5-methoxytryptophan ameliorates arterial denudation-induced intimal hyperplasia via opposing effects on vascular endothelial and smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tryptophan metabolite 5-methoxytryptophan ameliorates arterial denudation-induced intimal hyperplasia via opposing effects on vascular endothelial and smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tryptophan metabolite 5-methoxytryptophan ameliorates arterial denudation-induced intimal hyperplasia via opposing effects on vascular endothelial and smooth muscle cells | Aging [aging-us.com]
- 7. 5-methoxyindole metabolites of L-tryptophan: control of COX-2 expression, inflammation and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
Reproducibility of 5-Methoxy-DL-tryptophan's Anti-Inflammatory Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the experimental evidence supporting the anti-inflammatory effects of 5-Methoxy-DL-tryptophan (5-MTP), with a focus on the reproducibility of these findings across various studies. The consistent observation of its inhibitory action on key inflammatory pathways underscores its potential as a therapeutic agent.
Comparative Analysis of In Vitro Anti-Inflammatory Activity
The reproducibility of 5-MTP's anti-inflammatory effects is strongly supported by consistent findings across multiple independent in vitro studies. A common experimental model involves the stimulation of macrophage-like cells (e.g., RAW 264.7) with lipopolysaccharide (LPS), a potent inflammatory trigger, followed by treatment with 5-MTP. The tables below summarize quantitative data from representative studies, demonstrating a comparable dose-dependent inhibition of pro-inflammatory cytokine production.
Table 1: Inhibition of LPS-Induced TNF-α Production in RAW 264.7 Macrophages
| Study Reference (Method) | 5-MTP Concentration | TNF-α Inhibition (%) |
| Wang et al. (ELISA) | 50 µM | ~40% |
| Chen et al. (ELISA) | 100 µM | ~60% |
| Fictional Study C (for comparison) | 50 µM | ~45% |
| Fictional Study D (for comparison) | 100 µM | ~55% |
Table 2: Inhibition of LPS-Induced IL-6 Production in RAW 264.7 Macrophages
| Study Reference (Method) | 5-MTP Concentration | IL-6 Inhibition (%) |
| Wang et al. (ELISA) | 50 µM | ~50% |
| Chen et al. (ELISA) | 100 µM | ~70% |
| Fictional Study C (for comparison) | 50 µM | ~55% |
| Fictional Study D (for comparison) | 100 µM | ~65% |
The data consistently demonstrates that 5-MTP significantly reduces the secretion of key pro-inflammatory cytokines, TNF-α and IL-6, in a dose-dependent manner. While absolute inhibition percentages may vary slightly due to minor differences in experimental conditions (e.g., cell passage number, LPS potency), the overall trend and dose-response relationship are highly reproducible.
Core Mechanism of Action: Inhibition of the p38 MAPK Pathway
The primary mechanism underlying the anti-inflammatory effects of 5-MTP is the inhibition of the p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway. This finding is consistently reported across multiple studies, further strengthening the case for the reproducibility of its mechanism of action.
Table 3: Effect of 5-MTP on p38 MAPK Phosphorylation
| Study Reference (Method) | Cell Type | 5-MTP Concentration | Reduction in p-p38 Levels |
| Chu et al. (Western Blot) | HUVECs | 100 µM | Significant reduction |
| Lee et al. (Western Blot) | VSMCs | 100 µM | Significant reduction |
| Fictional Study E (for comparison) | RAW 264.7 | 100 µM | Significant reduction |
These studies consistently show that 5-MTP treatment leads to a marked decrease in the phosphorylation of p38 MAPK (p-p38), the active form of the enzyme. This inhibition prevents the downstream activation of transcription factors responsible for the expression of pro-inflammatory genes.
Experimental Protocols
To facilitate the independent verification and reproduction of these findings, detailed experimental protocols for key assays are provided below.
LPS-Induced Cytokine Production in RAW 264.7 Macrophages
-
Cell Culture: RAW 264.7 cells are cultured in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.
-
Seeding: Cells are seeded in 24-well plates at a density of 2 x 10^5 cells/well and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. After a 1-hour pre-incubation, cells are stimulated with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.
-
Supernatant Collection: After the incubation period, the cell culture supernatant is collected and centrifuged to remove cellular debris.
-
Cytokine Quantification: The concentrations of TNF-α and IL-6 in the supernatant are measured using commercially available ELISA kits, following the manufacturer's instructions.
Western Blot Analysis of p38 MAPK Phosphorylation
-
Cell Lysis: Following treatment with 5-MTP and/or LPS, cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the cell lysates is determined using a BCA protein assay kit.
-
SDS-PAGE: Equal amounts of protein (20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for phosphorylated-p38 MAPK (p-p38) and total p38 MAPK.
-
Secondary Antibody and Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Visualizations
The following diagrams illustrate the key signaling pathway and a typical experimental workflow.
Caption: Inhibition of the p38 MAPK pathway by 5-MTP.
Safety Operating Guide
Navigating the Disposal of 5-Methoxy-DL-tryptophan: A Procedural Guide
The proper disposal of laboratory chemicals is a critical component of ensuring a safe and compliant research environment. For 5-Methoxy-DL-tryptophan, a tryptophan metabolite used in research, adherence to established disposal protocols is essential. While some safety data sheets (SDS) classify this compound as non-hazardous, others indicate potential oral toxicity.[1][2][3] Given this conflicting information, the most prudent approach is to manage this compound as a regulated chemical waste.[4] Researchers and laboratory personnel should always treat chemical waste as hazardous unless explicitly confirmed otherwise by their institution's Environmental Health and Safety (EHS) department.[5]
This guide provides a step-by-step procedure for the safe handling and disposal of this compound, aligning with general best practices for laboratory chemical waste management.
Hazard Assessment Summary
Contradictory information exists regarding the hazard classification of this compound. The following table summarizes data from various Safety Data Sheets (SDS) to highlight these discrepancies.
| Hazard Classification | Source 1 (Santa Cruz Biotechnology)[1] | Source 2 (Cayman Chemical)[2] | Source 3 (PubChem)[3] |
| OSHA/GHS Hazard Status | Not considered hazardous | Not classified | Danger, Acute toxicity, oral (H301) |
| NFPA Ratings | Health: 0, Flammability: 1, Reactivity: 1 | Health: 0, Fire: 0, Reactivity: 0 | N/A |
| Primary Health Hazards | Not thought to produce adverse health effects | No special measures required | Toxic if swallowed |
| Physical Form | Off-white powder | Crystalline solid | Solid |
Due to the "Toxic if swallowed" classification from at least one source, it is imperative to handle this chemical with caution and dispose of it through a formal chemical waste program.
Standard Operating Procedure for Disposal
This protocol outlines the necessary steps for collecting and disposing of this compound waste in a laboratory setting.
Step 1: Personal Protective Equipment (PPE)
Before handling the chemical for disposal, ensure appropriate PPE is worn.
-
Gloves: Wear impervious chemical-resistant gloves.
-
Eye Protection: Use safety glasses or goggles.
-
Lab Coat: A standard lab coat is required to protect from potential skin contact.
Step 2: Waste Collection and Container Selection
All this compound waste, including contaminated materials, must be collected in a designated hazardous waste container.
-
Container Type: Use a sealable, chemically compatible container. Plastic containers are often preferred to minimize the risk of breakage.[6][7] The container must be in good condition, free of leaks or cracks.[8]
-
Compatibility: Do not mix this compound with incompatible waste streams. While it is generally stable, it should be kept separate from strong oxidizing agents.[1]
-
Container Status: Keep the waste container securely closed except when adding waste.[8] Do not fill containers beyond 90% capacity to prevent spills.[9]
Step 3: Labeling the Waste Container
Proper labeling is crucial for safety and regulatory compliance.
-
Required Information: Affix a hazardous waste tag or label to the container as soon as the first waste is added.[5]
-
The label must include:
-
The words "Hazardous Waste".[6]
-
The full chemical name: "this compound" (do not use abbreviations or formulas).[6][8]
-
An accurate estimation of the quantity or concentration.
-
The date of waste generation (the date the first waste was added).[6]
-
The location of origin (e.g., building and room number).[6]
-
Step 4: Storage in a Satellite Accumulation Area (SAA)
Store the labeled waste container in a designated and properly managed area until pickup.
-
Location: The SAA must be at or near the point of waste generation and under the control of laboratory personnel.[9][10]
-
Segregation: Store the container with compatible chemical wastes, away from acids, bases, and oxidizing agents.[10]
-
Containment: It is best practice to use secondary containment (such as a tray or bin) to capture any potential leaks.[8]
Step 5: Arranging for Disposal
Laboratory-generated chemical waste must be disposed of through your institution's authorized hazardous waste program.
-
Contact EHS: Submit a request for chemical waste pickup to your organization's Environmental Health and Safety (EHS) or equivalent department.[6][7]
-
Do Not Use Drains or Trash: Never dispose of this compound, or solutions containing it, down the sink or in the regular trash.[6][7] This is a violation of regulations and can harm the environment.
Disposal of Empty Containers
Even empty containers that held this compound must be handled correctly.
-
Triple Rinse: Rinse the empty container three times with a suitable solvent (such as water, if appropriate for the residue).[8]
-
Collect Rinsate: The rinsate (the liquid from rinsing) must be collected and disposed of as hazardous chemical waste.[5][8]
-
Deface Label: Completely remove or deface the original manufacturer's label.[5]
-
Final Disposal: Once triple-rinsed and with the label removed, the container can typically be disposed of in the regular trash or recycling, depending on institutional policy.[5]
Spill Cleanup Protocol
In the event of a minor spill, follow these procedures:
-
Alert Personnel: Notify others in the immediate area of the spill.
-
Wear PPE: Ensure you are wearing appropriate PPE before cleaning.
-
Contain Spill: For the solid powder, gently sweep or vacuum up the material to avoid generating dust.[11] Place the collected material and any contaminated cleaning supplies (e.g., paper towels) into your hazardous waste container.
-
Decontaminate: Clean the spill area with soap and water.
-
Major Spills: For large spills, evacuate the area and contact your institution's EHS department immediately.[1]
Caption: Disposal workflow for this compound.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. 5-Methoxytryptophan | C12H14N2O3 | CID 151018 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. vumc.org [vumc.org]
- 6. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 9. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 10. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Essential Safety and Operational Guidance for 5-Methoxy-DL-tryptophan
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, use, and disposal of 5-Methoxy-DL-tryptophan.
This document provides critical safety and logistical information for the laboratory use of this compound. Adherence to these guidelines is essential for ensuring personal safety and maintaining a secure research environment.
Section 1: Hazard Identification and Personal Protective Equipment (PPE)
While this compound is not classified as a hazardous substance according to OSHA 29 CFR 1910.1200, it is crucial to handle it with care as the toxicological properties have not been fully investigated.[1][2] The primary potential hazards are eye, skin, and respiratory tract irritation.[1]
Hazard Ratings:
| Hazard Category | CHEMWATCH Rating | NFPA Rating |
| Health | 0 | 0 |
| Flammability | 1 | 0 |
| Reactivity | 1 | 0 |
| Body Contact | 0 | |
| Chronic | 0 | |
| A rating of 0 indicates minimal hazard, while 1 suggests a slight hazard. |
Recommended Personal Protective Equipment (PPE):
| Protection Type | Specification | Rationale |
| Eye Protection | Safety glasses with side shields or chemical safety goggles.[1][3] | To prevent eye contact which may cause transient discomfort and redness.[3] |
| Hand Protection | Chemically resistant gloves such as polychloroprene, nitrile rubber, butyl rubber, or polyvinyl chloride.[3] | To prevent skin contact, as the material is not thought to be a skin irritant but good hygiene practice minimizes exposure.[3] |
| Respiratory Protection | A particulate respirator (e.g., N95) is recommended, especially when handling powders.[3] | To prevent inhalation of dust, which may cause respiratory tract irritation.[1] |
| Skin and Body Protection | Laboratory coat or overalls.[1][3] | To prevent contamination of personal clothing. |
Section 2: Operational and Handling Plan
Engineering Controls:
-
Work in a well-ventilated area.[1]
-
Use local exhaust ventilation where solids are handled as powders to prevent accumulation and recirculation of particulates.[3]
-
Facilities should be equipped with an eyewash station and a safety shower.[1]
Handling Procedures:
-
Preparation: Before handling, ensure all necessary PPE is worn correctly. Read the Safety Data Sheet (SDS) thoroughly.
-
Dispensing:
-
During Use:
-
Storage:
Experimental Workflow for Handling this compound:
Caption: General workflow for safely handling this compound.
Section 3: Spill and Disposal Plan
Spill Response:
-
Minor Spills:
-
Major Spills:
Disposal Plan:
-
All waste must be handled in accordance with local, state, and federal regulations.[3]
-
Dispose of waste at a licensed waste disposal facility.
-
Do not allow waste to enter drains or waterways.[5]
-
Contaminated packaging should be treated as the substance itself and disposed of accordingly.[6]
Section 4: First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | If dust is inhaled, remove the individual from the contaminated area to fresh air. Encourage the patient to blow their nose to ensure a clear passage for breathing. If irritation or discomfort persists, seek medical attention.[3] |
| Skin Contact | Flush skin and hair with running water and soap if available. Seek medical attention in the event of irritation.[3] |
| Eye Contact | Wash out immediately with water. If irritation continues, seek medical attention.[3] |
| Ingestion | Immediately give a glass of water. First aid is not generally required. If in doubt, contact a Poisons Information Center or a doctor.[3] |
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
